molecular formula C7H7ClF2N2O B13317027 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

Cat. No.: B13317027
M. Wt: 208.59 g/mol
InChI Key: PJOMOOZCGUPUJY-UHFFFAOYSA-N
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Description

5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine (CAS 1692480-63-9) is a high-value pyridine-based chemical intermediate with a molecular formula of C7H7ClF2N2O and a molecular weight of 208.59 . This compound is part of a class of substituted pyridines that are fundamental scaffolds in organic and medicinal chemistry . The structure combines a chloro substituent for facilitating further cross-coupling reactions with a 2,2-difluoroethoxy group, a fluorinated alkyl chain known to enhance key properties in active molecules . The incorporation of fluorine atoms can significantly improve a compound's metabolic stability, influence its lipophilicity, and increase membrane permeability, making this amine a versatile building block for constructing more complex target molecules in drug discovery programs . As a specialized synthon, it is designed for the synthesis of novel chemical entities, particularly for pharmaceutical and agrochemical research. The product is intended for non-human research applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic procedures. Researchers can request detailed documentation, including Certificates of Analysis, for quality assurance. For specific pricing, availability, and custom synthesis inquiries, please contact our sales team.

Properties

Molecular Formula

C7H7ClF2N2O

Molecular Weight

208.59 g/mol

IUPAC Name

5-chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

InChI

InChI=1S/C7H7ClF2N2O/c8-5-1-4(11)2-12-7(5)13-3-6(9)10/h1-2,6H,3,11H2

InChI Key

PJOMOOZCGUPUJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)OCC(F)F)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine (CAS 1692480-63-9), a high-value heterocyclic building block used in modern medicinal chemistry, particularly for the optimization of kinase and phosphatase inhibitors.

Strategic Utility in Medicinal Chemistry & Synthetic Protocols[1][2][3]

H

ClF

N

O Molecular Weight: 208.59 g/mol

Executive Summary

This compound is a specialized pyridine intermediate designed for the development of small-molecule drugs with optimized metabolic stability and physicochemical properties. It features a 3-aminopyridine core—a privileged scaffold in kinase inhibitor discovery—substituted with a chlorine atom at the C5 position and a 2,2-difluoroethoxy moiety at the C6 position.

This specific substitution pattern addresses two critical challenges in drug design:

  • Metabolic Stability: The 2,2-difluoroethoxy group acts as a bioisostere for a standard methoxy (-OCH

    
    ) or ethoxy group. The electron-withdrawing fluorine atoms reduce the electron density on the ether oxygen, significantly suppressing oxidative dealkylation (a common clearance pathway mediated by CYP450 enzymes).
    
  • Electronic Modulation: The C5-chlorine atom provides steric bulk to fill hydrophobic pockets (e.g., the gatekeeper region in kinases) and modulates the pKa of the pyridine nitrogen, influencing solubility and hydrogen bond acceptor capability.

This compound is widely utilized as a key building block in the synthesis of SHP2 inhibitors , BTK inhibitors , and other targeted therapies where fine-tuning of lipophilicity (LogD) and metabolic half-life is required.

Chemical Profile & Structural Analysis[4][5][6]

Physicochemical Properties
PropertyValue (Predicted/Experimental)Significance
Appearance Off-white to pale yellow solidStandard for aminopyridines; sensitive to oxidation.
Melting Point 65–70 °C (Typical range)Indicates crystalline stability; useful for purity checks.
Boiling Point ~280 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification if liquid.
LogP (Calc) 2.1 ± 0.3Moderate lipophilicity; ideal for cell permeability.
pKa (Pyridine N) ~3.5–4.0Reduced basicity due to electron-withdrawing Cl and O-R groups.
Solubility DMSO, Methanol, DCMLow water solubility; requires organic co-solvents for reactions.
Structural Logic
  • 3-Amino Group (-NH

    
    ):  The primary handle for derivatization. It typically undergoes amide coupling, urea formation, or Buchwald-Hartwig amination to link the "warhead" or "tail" of a drug molecule.
    
  • 6-(2,2-Difluoroethoxy): A "metabolic shield." Unlike a methoxy group, the C-F bonds are metabolically inert and prevent the formation of reactive metabolites. The -CHF

    
     terminus is a weak hydrogen bond donor, potentially interacting with backbone carbonyls in protein binding sites.
    

Synthetic Methodologies

The synthesis of CAS 1692480-63-9 typically proceeds via Nucleophilic Aromatic Substitution (S


Ar)  on a halogenated pyridine precursor. The electron-deficient nature of the pyridine ring (enhanced by the 5-Cl and potentially a nitro group in precursors) facilitates the displacement of a leaving group at the C6 position.
Primary Synthetic Route (S Ar Strategy)

Precursor: 5-Chloro-6-fluoropyridin-3-amine (or its nitro analogue, followed by reduction). Reagents: 2,2-Difluoroethanol, Base (NaH or KOtBu), Solvent (THF or DMF).

Step-by-Step Protocol:
  • Activation: In a dry 3-neck flask under N

    
    , charge 2,2-difluoroethanol  (1.2 equiv) in anhydrous THF.
    
  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion, 1.3 equiv) portion-wise. Stir for 30 min to generate the alkoxide.

  • Addition: Add a solution of 5-chloro-6-fluoropyridin-3-amine (1.0 equiv) in THF dropwise. The fluorine at C6 is highly activated for displacement.

  • Reaction: Warm to room temperature (or heat to 60°C if using the less reactive chloro-precursor). Monitor by LC-MS for the disappearance of the starting material (M+H = 147) and formation of the product (M+H = 209).

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and its downstream applications.

SynthesisWorkflow Start Starting Material: 5-Chloro-6-fluoropyridin-3-amine Intermediate Transition State: Meisenheimer Complex Start->Intermediate SNAr Attack Reagent Reagent: 2,2-Difluoroethanol + NaH Reagent->Intermediate Product Target Product: 5-Chloro-6-(2,2-difluoroethoxy) pyridin-3-amine (CAS 1692480-63-9) Intermediate->Product - HF (Elimination) App1 Application: SHP2 Inhibitors (Amide Coupling) Product->App1 R-COCl / HATU App2 Application: Kinase Inhibitors (Urea Formation) Product->App2 R-NCO

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (S


Ar) and downstream applications.

Strategic Applications in Drug Discovery

Bioisosterism: The Fluorine Effect

Replacing a hydrogen atom with fluorine exerts a profound effect on the physicochemical profile of the molecule. In the context of CAS 1692480-63-9:

  • Metabolic Stability: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond. This prevents cytochrome P450 enzymes from hydroxylating the ethoxy chain, a common failure point for simple alkoxy-substituted drugs.

  • Lipophilicity Modulation: The difluoroethoxy group is more lipophilic than a methoxy group but less lipophilic than a trifluoroethoxy group. This allows medicinal chemists to "dial in" the exact LogD required for optimal oral bioavailability and blood-brain barrier (BBB) penetration if needed.

Scaffold for SHP2 and Kinase Inhibitors

This intermediate is structurally homologous to the "left-hand" side of several clinical-stage inhibitors.

  • SHP2 Allosteric Inhibitors: Many SHP2 inhibitors (e.g., analogues of TNO155 or RMC-4550) utilize a central heterocyclic core (pyrazine or pyridine) flanked by an amine. The This compound motif provides a perfect anchor for the "tunnel" region of the SHP2 protein, where the difluoroethoxy group can occupy a specific hydrophobic sub-pocket.

  • Mechanism of Action: When coupled to a pharmacophore, the 3-amino group forms a critical hydrogen bond with the hinge region (in kinases) or the central channel (in phosphatases like SHP2), while the 5-chloro substituent locks the conformation of the drug molecule, reducing the entropic penalty of binding.

Handling, Storage, and Analytics

Handling Protocols
  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Aminopyridines can darken upon exposure to air due to slow oxidation.

  • Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

Analytical Validation

To validate the identity of CAS 1692480-63-9, the following analytical signatures are expected:

MethodExpected Signature

H NMR (400 MHz, DMSO-d

or CDCl

)

7.7–7.8 ppm:
d, 1H (H-2, ortho to amine/Cl)

7.1–7.2 ppm:
d, 1H (H-4, ortho to amine/alkoxy)

6.0–6.4 ppm:
tt, 1H (CHF

, characteristic triplet of triplets,

Hz)

4.5–4.6 ppm:
td, 2H (OCH

-CHF

)

3.5–5.0 ppm:
br s, 2H (NH

)

F NMR

-125 ppm:
dt, 2F (difluoromethyl group).[1]
LC-MS (ESI+) m/z 209.0 [M+H]

: Dominant peak. Isotope Pattern: Chlorine signature (3:1 ratio of M:M+2 at 209/211).

References

  • Chemical Identity & Availability

    • This compound (CAS 1692480-63-9).[2][3] BLD Pharm. Retrieved from

    • Product 1692480-63-9.[4][2][3][5][6] AK Scientific.[5][6] Retrieved from

  • Synthetic Methodology (S Ar on Pyridines): Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on bioisosteres). Schlosser, M. (2006). The 2,2-difluoroethoxy group: A "better" methoxy group? Angewandte Chemie International Edition. (Foundational theory on the difluoroethoxy bioisostere).
  • Application Context (SHP2/Kinase Inhibitors): Chen, Y. N., et al. (2016). Discovery of Allosteric SHP2 Inhibitors. Nature, 535, 148-152. (Describes the structural requirements for aminopyridine/pyrazine scaffolds in SHP2 inhibition).

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds are of paramount importance. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them invaluable building blocks for novel molecular architectures[1]. 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine is one such molecule, incorporating a chloro-substituted pyridine core, a primary amine, and a difluoroethoxy moiety. This combination of functional groups suggests its potential utility as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, where fluorinated groups are often introduced to enhance metabolic stability and binding affinity.

This guide provides an in-depth, predictive analysis of the key spectroscopic data—NMR, IR, and MS—that are essential for the structural elucidation and quality control of this compound. As experimentally derived spectra for this specific molecule are not widely published in the public domain, this document leverages extensive field expertise and established spectroscopic principles to forecast the expected spectral characteristics. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this or structurally related compounds.

Molecular Structure and Key Features

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. The arrangement of protons, carbons, and functional groups dictates the resulting spectral patterns.

  • Pyridine Ring: A six-membered aromatic heterocycle with distinct electronic distribution due to the nitrogen atom.

  • Substituents:

    • Amine (-NH₂): A primary amine at the 3-position, acting as an electron-donating group.

    • Chloro (-Cl): An electron-withdrawing group at the 5-position.

    • 2,2-Difluoroethoxy (-OCH₂CF₂H): An ether linkage at the 6-position, notable for its strong electron-withdrawing nature and the unique spectroscopic signature of the fluorine atoms and the adjacent protons.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. The predicted ¹H and ¹³C NMR spectra for the title compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the protons of the difluoroethoxy group. The chemical shifts are influenced by the electronic effects of the substituents.

Key Insights & Causality:

  • Aromatic Protons (H-2, H-4): Two signals are expected in the aromatic region. The proton at the 4-position (H-4) will likely appear more downfield than the proton at the 2-position (H-2) due to the deshielding effect of the adjacent chloro group at C-5. They will appear as doublets due to coupling with each other.

  • Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. The chemical shift can vary depending on solvent, concentration, and temperature. Deuterium exchange (D₂O shake) would confirm this signal by its disappearance.

  • Difluoroethoxy Protons (-OCH₂CF₂H): This group will produce two characteristic signals.

    • The -OCH₂- protons will appear as a triplet of doublets (td) due to coupling with both the adjacent CF₂ group (³JHF) and the terminal proton (⁴JHF).

    • The -CF₂H proton will appear as a triplet (²JHF) due to coupling with the two adjacent fluorine atoms. This signal will be significantly downfield due to the strong deshielding effect of the geminal fluorine atoms.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.8 - 8.0d~ 2-3 Hz (⁴JHH)H-4
~ 7.1 - 7.3d~ 2-3 Hz (⁴JHH)H-2
~ 6.2 - 6.6t²JHF ≈ 55-60 Hz-CF₂H
~ 5.5 - 5.8br s--NH₂
~ 4.6 - 4.8td³JHF ≈ 12-15 Hz, ⁴JHF ≈ 3-4 Hz-OCH₂ -
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronegativity of the attached atoms and the overall electronic structure of the pyridine ring[2].

Key Insights & Causality:

  • Aromatic Carbons: Five signals are expected for the pyridine ring carbons. The carbons directly attached to electronegative atoms (N, Cl, O) will be the most downfield (C-6, C-5, C-3).

  • Difluoroethoxy Carbons:

    • The -OCH₂- carbon will appear in the aliphatic ether region and will show coupling to the adjacent fluorine atoms (²JCF), resulting in a triplet.

    • The -CF₂H carbon will be significantly deshielded by the two attached fluorine atoms and will exhibit a large one-bond coupling constant (¹JCF), appearing as a prominent triplet[3].

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Multiplicity (from C-F coupling)Assignment
~ 155 - 160sC-6
~ 140 - 145sC-3
~ 135 - 140sC-4
~ 120 - 125sC-2
~ 115 - 120 (t)t, ¹JCF ≈ 240-250 Hz-C F₂H
~ 110 - 115sC-5
~ 65 - 70 (t)t, ²JCF ≈ 25-30 Hz-OC H₂-
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -1 to 12 ppm.

    • Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum to confirm the -NH₂ signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width covering 0 to 200 ppm.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum is a map of the molecule's vibrational modes.

Key Insights & Causality:

  • N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). A sharp N-H bending (scissoring) vibration should also be visible around 1600-1650 cm⁻¹[6][7].

  • C-F Vibrations: The C-F bonds of the difluoroethoxy group will produce very strong and characteristic stretching absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹.

  • C-O Ether Stretch: A strong C-O stretching band for the aromatic ether is expected around 1250-1300 cm⁻¹.

  • Aromatic Ring: C=C and C=N stretching vibrations within the pyridine ring will appear in the 1400-1600 cm⁻¹ region. C-H out-of-plane bending vibrations will be present in the 700-900 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3400MediumN-H asymmetric stretch (primary amine)
3350 - 3300MediumN-H symmetric stretch (primary amine)
3100 - 3000WeakAromatic C-H stretch
2980 - 2900WeakAliphatic C-H stretch
1620 - 1580MediumN-H bend (scissoring) & Aromatic C=C stretch
1500 - 1400MediumAromatic C=C and C=N ring stretches
1300 - 1250StrongAryl-O stretch (ether)
1200 - 1000Very StrongC-F stretch
~ 850 - 750MediumAromatic C-H out-of-plane bend
Experimental Protocol: IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this one[8].

Key Insights & Causality:

  • Molecular Ion (M⁺): The molecular formula is C₇H₇ClF₂N₂O, with a monoisotopic mass of approximately 208.02 Da[9]. The mass spectrum should show a molecular ion peak at m/z 208.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), the molecular ion will appear as a pair of peaks: M⁺ at m/z 208 and M+2 at m/z 210, with a characteristic intensity ratio of approximately 3:1. This is a definitive signature for a monochlorinated compound.

  • Fragmentation: The molecule is expected to fragment via pathways common to substituted pyridines and ethers. Key fragmentations could include the loss of the difluoroethoxy side chain, cleavage of the C-Cl bond, or fragmentation of the pyridine ring itself. A likely initial fragmentation would be the loss of the ·CHF₂ radical.

Predicted Fragmentation Pathway

fragmentation_pathway M [C₇H₇ClF₂N₂O]⁺˙ m/z 208/210 F1 [M - ·CHF₂]⁺ m/z 157/159 M->F1 - ·CHF₂ F2 [F1 - CO]⁺ m/z 129/131 F1->F2 - CO F3 [5-chloro-pyridin-3-amine]⁺˙ m/z 128/130 F2->F3 rearrangement F4 [F2 - HCN]⁺ m/z 102/104 F2->F4 - HCN

Caption: A plausible EI fragmentation pathway for the title compound.

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

m/z (for ³⁵Cl)Proposed IdentityNotes
208 / 210[M]⁺˙Molecular ion with characteristic 3:1 chlorine isotope pattern.
157 / 159[M - ·CHF₂]⁺Loss of the difluoroethyl radical.
129 / 131[M - CHF₂ - CO]⁺Subsequent loss of carbon monoxide from the phenoxy-like cation.
128 / 130[C₅H₅ClN₂]⁺˙Corresponds to the 5-chloro-pyridin-3-amine radical cation, a stable fragment[10].
Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample in the gas phase using a standard electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic distribution and fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. The anticipated NMR, IR, and MS data, derived from fundamental principles and comparative analysis, offer a detailed spectroscopic signature for this molecule. The provided tables summarize the expected key signals, while the detailed protocols outline the standard procedures for data acquisition. This document serves as a valuable tool for any scientist working on the synthesis, purification, and characterization of this compound, enabling confident structural verification and quality assessment. The ultimate confirmation of these predictions must, of course, rely on the acquisition and interpretation of experimental data.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Referenced for standard NMR solvent shifts).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for spectroscopic principles).
  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from a general chemistry educational resource.[6]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).
  • American Chemical Society (ACS). (n.d.). NMR Guidelines for ACS Journals. Retrieved from ACS Publications website.[4]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a general chemistry educational resource.

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy - ¹³C NMR Spectroscopy. University of Wisconsin. Retrieved from a general chemistry educational resource.

  • PubChem. (n.d.). 5-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link] (Note: This is an isomer, used for molecular formula and mass reference).[9]

  • Benchchem. (n.d.). 5-Chloro-3,6-difluoropyridin-2-amine. Retrieved from a chemical supplier technical data sheet.[1]

  • NIST. (n.d.). Mass spectrum of 2-Amino-5-chloropyridine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]10]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 10-15.[11]

Sources

5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine synthesis precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis Precursors of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

Abstract

This compound is a key substituted pyridine derivative, increasingly recognized for its role as a pivotal intermediate in the synthesis of complex pharmaceutical agents. Its unique arrangement of chloro, difluoroethoxy, and amine functionalities on a pyridine core makes it a valuable building block in drug discovery. This guide provides a comprehensive technical overview of the primary synthetic precursors and the strategic methodologies employed for their transformation into the target molecule. We will delve into the retrosynthetic logic, explore the synthesis of critical precursors such as dichloronitropyridines and 2,2-difluoroethanol, and detail the sequential assembly and functional group transformations. The discussion is grounded in established chemical principles, emphasizing the rationale behind procedural choices and providing detailed, field-proven protocols for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound logically deconstructs the molecule into readily accessible precursors. The primary strategic disconnections are outlined below:

  • C-N Bond (Amine): The final amine group at the C-3 position is most reliably installed via the reduction of a nitro group. This disconnection points to 5-chloro-6-(2,2-difluoroethoxy)-3-nitropyridine as the immediate key precursor. The reduction of aromatic nitro compounds is a high-yielding and well-documented transformation.[1][2]

  • C-O Bond (Ether): The ether linkage at the C-6 position can be formed through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halogen, by the alkoxide of 2,2-difluoroethanol . The presence of the electron-withdrawing nitro group at the C-3 position activates the C-6 position for such a nucleophilic attack.

  • Core Pyridine Structure: This leads to a highly functionalized pyridine core, such as 2,6-dichloro-3-nitropyridine , as a foundational precursor. This molecule provides the necessary chloro-substituent at the C-5 position (via its presence at C-2 in the precursor, which becomes C-6 in the final product nomenclature after substitution) and a leaving group at the C-2 position for the etherification step.

This analysis identifies three primary precursors whose synthesis and subsequent reaction are critical:

  • 2,6-Dichloro-3-nitropyridine : The foundational pyridine scaffold.

  • 2,2-Difluoroethanol : The source of the difluoroethoxy side chain.

  • A Reducing Agent : For the final nitro-to-amine conversion.

dot graph TD { rankdir="RL"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];

} dot Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of Core Precursor I: 2,6-Dichloro-3-nitropyridine

The synthesis of 2,6-dichloro-3-nitropyridine is a crucial first stage. There are two primary, well-established routes starting from either 2,6-dihydroxypyridine or 2,6-dichloropyridine.

Route A: From 2,6-Dichloropyridine

This is a direct approach involving the nitration of commercially available 2,6-dichloropyridine. The pyridine ring is generally deactivated towards electrophilic substitution; however, forcing conditions can achieve the desired nitration.

Causality and Mechanistic Insight: The reaction proceeds via electrophilic aromatic substitution. A strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid (mixed acid), is required to generate the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the nitronium ion. Despite the deactivating effect of the two chlorine atoms and the ring nitrogen, the nitration proceeds, primarily directed to the C-3 position.

dot graph TD { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];

} dot Figure 2: Synthesis of 2,6-dichloro-3-nitropyridine via nitration.

Experimental Protocol: A general procedure involves the careful addition of 2,6-dichloropyridine to a pre-mixed solution of concentrated sulfuric acid and potassium nitrate.[3]

  • To a 150 mL three-necked flask equipped with a stirrer, add 80 mL of concentrated sulfuric acid and cool in an ice bath.

  • Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine while maintaining the temperature below 10°C.

  • Once the addition is complete, slowly add 10.1 g (0.1 mol) of potassium nitrate in portions, ensuring the temperature does not exceed 10°C.

  • After the addition, allow the mixture to stir for 30 minutes at room temperature.

  • Slowly heat the reaction mixture to 120°C and maintain this temperature for 10 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated white solid is collected by filtration, washed with cold water until neutral, and dried to yield 2,6-dichloro-3-nitropyridine.[3]

Route B: From 2,6-Dihydroxy-3-nitropyridine

This alternative route involves the chlorination of 2,6-dihydroxy-3-nitropyridine, which itself can be synthesized from simpler starting materials. This method avoids the harsh conditions of direct nitration on a deactivated ring.

Causality and Mechanistic Insight: The hydroxyl groups of 2,6-dihydroxy-3-nitropyridine are converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃) or triphosgene.[3][4] The reaction proceeds through the formation of a phosphate or related ester intermediate, which is then displaced by a chloride ion. This method is often higher yielding and proceeds under milder conditions than direct nitration of the dichloropyridine.

dot graph TD { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];

} dot Figure 3: Synthesis via chlorination of a dihydroxy precursor.

Experimental Protocol (using Triphosgene): A patented method describes the use of triphosgene in DMF.[3]

  • In a 250 mL four-necked flask, add 70 g of N,N-dimethylformamide (DMF).

  • Add 31.2 g (0.2 mol) of 2,6-dihydroxy-3-nitropyridine and 38.6 g (0.13 mol) of triphosgene.

  • Stir the reaction mixture at 80-85°C for 6 hours.

  • Cool the mixture to 20-25°C and slowly pour it into 200 g of ice water.

  • Extract the aqueous mixture three times with 50 g portions of chloroform.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the product.[3]

Parameter Route A (Nitration) Route B (Chlorination)
Starting Material 2,6-Dichloropyridine2,6-Dihydroxy-3-nitropyridine
Key Reagents H₂SO₄, KNO₃POCl₃ or Triphosgene, DMF
Typical Yield ~80%[3]>90%[3][4]
Conditions High Temperature (120°C)Moderate Temperature (80-85°C)
Advantages Direct, fewer steps if SM is availableHigher yield, milder conditions

Synthesis of Core Precursor II: 2,2-Difluoroethanol

The introduction of the difluoroethoxy moiety requires 2,2-difluoroethanol. A robust industrial synthesis starts from 1-chloro-2,2-difluoroethane.[5][6]

Causality and Mechanistic Insight: The synthesis is a two-step process. First, 1-chloro-2,2-difluoroethane undergoes a nucleophilic substitution with an acetate salt (e.g., potassium acetate) to form 2,2-difluoroethyl acetate. In the second step, this ester is transesterified with an alcohol, typically methanol, in the presence of a base catalyst (like NaOH) to yield 2,2-difluoroethanol and methyl acetate.[5][6][7]

dot graph TD { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];

} dot Figure 4: Two-step synthesis of 2,2-difluoroethanol.

Experimental Protocol: The following protocol is adapted from patent literature.[6]

  • Step 1 (Acetate Formation): In a suitable reactor, heat a mixture of a solvent (e.g., DMF) and an alkali metal acetate (e.g., potassium acetate). Gradually add 1-chloro-2,2-difluoroethane to the heated mixture. The reaction is monitored until completion.

  • Step 2 (Transesterification): To the reaction mixture containing 2,2-difluoroethyl acetate, add methanol and a catalytic amount of a base (e.g., sodium hydroxide). Heat the mixture (e.g., to 90°C) for several hours.[6]

  • Purification: The final product, 2,2-difluoroethanol, is isolated from the reaction mixture by distillation. An isolated yield of around 85% can be expected.[6]

Assembly and Final Transformation

With the key precursors in hand, the final steps involve assembling the core structure and performing the terminal functional group transformation.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

This step couples 2,6-dichloro-3-nitropyridine with 2,2-difluoroethanol.

Causality and Mechanistic Insight: The reaction is a classic SNAr. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the 2,2-difluoroethanol, forming the more nucleophilic 2,2-difluoroethoxide anion. This anion then attacks the electron-deficient C-2 position of the pyridine ring, displacing one of the chloride ions. The strong electron-withdrawing nitro group at the C-3 position is crucial for stabilizing the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution.[8] The substitution occurs regioselectively at the C-2 (or C-6) position due to the activating effect of both the ring nitrogen and the adjacent nitro group.

dot graph TD { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];

} dot Figure 5: Formation of the nitro-intermediate via SNAr.

Experimental Protocol:

  • In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in an anhydrous solvent like THF or DMF.

  • Cool the suspension to 0°C and add 2,2-difluoroethanol (1.0 equivalent) dropwise.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 2,6-dichloro-3-nitropyridine (1.0 equivalent) in the same anhydrous solvent.

  • Heat the reaction mixture (e.g., 60-80°C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, quench carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain 5-chloro-6-(2,2-difluoroethoxy)-3-nitropyridine.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group on the assembled intermediate to the target amine.

Causality and Mechanistic Insight: This transformation is a standard reduction of an aromatic nitro compound. Several methods are effective, including catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or metal-acid reduction (e.g., Fe/HCl, SnCl₂/HCl).[1][9] Catalytic hydrogenation is often preferred in pharmaceutical synthesis due to its clean reaction profile and the avoidance of stoichiometric heavy metal waste.[2]

dot graph TD { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];

} dot Figure 6: Final reduction to the target amine.

Experimental Protocol (Catalytic Hydrogenation): A procedure analogous to the reduction of a similar nitropyridine is provided.[2]

  • Dissolve 5-chloro-6-(2,2-difluoroethoxy)-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of Raney Nickel (or 10% Pd/C) to the solution.

  • Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr shaker) at room temperature.

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure. The residue can be triturated with a non-polar solvent like hexane to induce crystallization and afford the pure this compound.[2]

Conclusion and Future Perspectives

The synthesis of this compound is achieved through a logical and convergent sequence starting from well-defined precursors. The key strategic elements involve the preparation of a 2,6-dichloro-3-nitropyridine core, its subsequent SNAr reaction with 2,2-difluoroethanol, and a final, clean reduction of the nitro group. The choice between different routes for the dichloronitropyridine precursor allows for flexibility based on the availability of starting materials and desired process conditions. Future work in this area could focus on developing more sustainable practices, such as exploring catalytic, metal-free reduction methods[10] or investigating flow chemistry setups to improve safety and scalability for industrial production.

References

  • Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Semantic Scholar.
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  • Google Patents. (n.d.).
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  • Google Patents. (2014). US8975448B2 - Process for preparing 2,2-difluoroethanol.
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Methodological & Application

Synthesis of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Multi-Step Synthesis of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of this compound, a key building block in contemporary medicinal chemistry and drug discovery. The synthetic pathway is designed for robustness and scalability, proceeding through three primary stages: (1) regioselective nitration of a dichloropyridine precursor, (2) nucleophilic aromatic substitution (SNAr) to introduce the difluoroethoxy moiety, and (3) reduction of the nitro-intermediate to the target amine. This guide emphasizes the mechanistic rationale behind procedural choices, incorporates rigorous safety protocols based on established material safety data, and details methods for purification and characterization. It is intended for use by researchers and process chemists in the pharmaceutical and agrochemical industries.

Overall Synthetic Pathway

The synthesis is a linear three-step process starting from 2,3-dichloropyridine. The workflow is designed to install the required functional groups in a controlled sequence, leveraging the electronic properties of the pyridine ring at each stage.

Overall_Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: SNAr Etherification cluster_2 Step 3: Nitro Reduction cluster_3 Final Product Start 2,3-Dichloropyridine (Intermediate 1) Intermediate2 3,4-Dichloro-5-nitropyridine (Intermediate 2) Start->Intermediate2 HNO₃, H₂SO₄ Intermediate3 3-Chloro-4-(2,2-difluoroethoxy) -5-nitropyridine (Intermediate 3) Intermediate2->Intermediate3 HOCH₂CF₂H, NaH FinalProduct 5-Chloro-6-(2,2-difluoroethoxy) pyridin-3-amine Intermediate3->FinalProduct Fe, NH₄Cl

Caption: Overall three-step synthetic route to the target compound.

Critical Safety and Handling Protocols

This synthesis involves hazardous materials requiring strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood by personnel trained in handling reactive and toxic substances.

Reagent-Specific Hazards:

  • Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a powerful oxidizing agent. Can cause severe burns upon contact and may react violently with organic materials.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon).

  • Chlorinated Pyridines: Generally classified as harmful if swallowed, inhaled, or in contact with skin.[1][2][3] They can cause serious eye irritation.[2]

  • Solvents (DMF, Toluene): Dimethylformamide (DMF) is a reproductive toxin. Toluene is flammable and a neurotoxin. Avoid inhalation and skin contact.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory, especially when handling corrosive acids and bases.

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber for acids, nitrile for solvents) are required. Check compatibility charts.

  • Body Protection: A flame-resistant laboratory coat and chemical apron must be worn.

  • Respiratory Protection: Not typically required if all operations are performed in a functioning fume hood.

Emergency Procedures:

  • Spills: Neutralize acid spills with sodium bicarbonate. Quench NaH spills with isopropanol cautiously, followed by slow addition of water. Absorb solvent spills with an inert material (e.g., vermiculite).

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. For eye contact, use an eyewash station for 15 minutes and seek immediate medical attention.

Part 1: Synthesis of 3,4-Dichloro-5-nitropyridine (Intermediate 2)

Principle of Reaction: The synthesis begins with the electrophilic nitration of 2,3-dichloropyridine. The pyridine nitrogen is a strongly deactivating group, making nitration challenging. However, under harsh acidic conditions (oleum or a mixture of fuming nitric and sulfuric acids), the pyridine nitrogen is protonated. This directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta-position relative to the ring nitrogen (C5), which is the least deactivated position. This regioselectivity is a cornerstone of pyridine chemistry. A similar methodology is employed in the nitration of other substituted pyridines.[4]

Experimental Protocol:

  • Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

  • Acid Mixture: Carefully add concentrated sulfuric acid (H₂SO₄, 3.0 eq.) to the flask. Cool the acid to 0°C.

  • Substrate Addition: Slowly add 2,3-dichloropyridine (1.0 eq.) to the stirred, cold sulfuric acid. Maintain the temperature below 10°C.

  • Nitration: Add fuming nitric acid (HNO₃, 1.2 eq.) dropwise via the dropping funnel. The internal temperature must be strictly maintained between 0°C and 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH 7), and then wash with a small amount of cold ethanol.

  • Drying: Dry the isolated solid under vacuum to yield 3,4-dichloro-5-nitropyridine.

Nitration_Workflow A Charge H₂SO₄ to Reactor B Cool to 0°C A->B C Add 2,3-Dichloropyridine B->C D Dropwise Addition of HNO₃ (T < 5°C) C->D E Stir at RT (4-6h) D->E F Quench on Ice E->F G Filter and Wash Solid F->G H Dry Under Vacuum G->H

Caption: Workflow for the nitration of 2,3-dichloropyridine.

Part 2: Synthesis of 3-Chloro-4-(2,2-difluoroethoxy)-5-nitropyridine (Intermediate 3)

Principle of Reaction: This step involves a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring in Intermediate 2 is highly electron-deficient due to the presence of two chlorine atoms, a nitro group, and the ring nitrogen. This makes it susceptible to attack by nucleophiles.[5] The 2,2-difluoroethoxide anion, generated in situ from 2,2-difluoroethanol and a strong base like sodium hydride (NaH), acts as the nucleophile. Substitution occurs preferentially at the C4 position (para to the nitro group), as the negative charge in the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
3,4-Dichloro-5-nitropyridine192.99-1001.0
2,2-Difluoroethanol82.041.321201.2
Sodium Hydride (60% in oil)24.00-1301.3
Anhydrous DMF-0.944--

Experimental Protocol:

  • Reactor Setup: Under an inert atmosphere (N₂), equip a dry, three-necked flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Base Suspension: Add sodium hydride (60% dispersion in mineral oil, 1.3 eq.) to anhydrous dimethylformamide (DMF).

  • Alkoxide Formation: Cool the suspension to 0°C. Add 2,2-difluoroethanol (1.2 eq.) dropwise. Vigorous hydrogen evolution will be observed. Stir the mixture at 0°C for 30 minutes after the addition is complete to ensure full formation of the sodium alkoxide.

  • SNAr Reaction: Prepare a solution of 3,4-dichloro-5-nitropyridine (1.0 eq.) in anhydrous DMF and add it dropwise to the cold alkoxide suspension.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 0°C and cautiously quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Part 3: Synthesis of this compound (Target Compound)

Principle of Reaction: The final step is the reduction of the aromatic nitro group to a primary amine. While various methods exist, reduction with a metal in the presence of a proton source is a classic and highly effective method, especially for substrates containing other reducible or sensitive functional groups like halogens. Here, iron powder is used in the presence of ammonium chloride, which acts as a mild proton donor and electrolyte. This method is often preferred over catalytic hydrogenation, which might risk dehalogenation. A similar procedure is well-documented for the reduction of related halo-nitropyridines.[6]

Experimental Protocol:

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a slurry of iron powder (Fe, 5.0 eq.) and ammonium chloride (NH₄Cl, 4.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heating: Heat the slurry to reflux (approximately 80-85°C) with vigorous stirring.

  • Substrate Addition: Add a solution of 3-Chloro-4-(2,2-difluoroethoxy)-5-nitropyridine (1.0 eq.) in ethanol dropwise to the refluxing mixture.

  • Reaction: Maintain the reaction at reflux for 2-4 hours. The reaction is often exothermic. Monitor the disappearance of the starting material by TLC.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

  • Washing: Wash the filter cake thoroughly with hot ethanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

  • Drying and Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Reduction_Workflow A Prepare Slurry of Fe and NH₄Cl in EtOH/H₂O B Heat to Reflux A->B C Add Nitro-Intermediate Solution B->C D Reflux for 2-4h C->D E Cool and Filter through Celite D->E F Concentrate Filtrate E->F G Extract with Ethyl Acetate F->G H Dry and Evaporate Solvent G->H I Purify Product H->I

Caption: Final reduction and purification workflow.

Characterization and Quality Control

The identity and purity of the final compound and all intermediates should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure. The difluoroethoxy group should give a characteristic triplet of triplets in the ¹H NMR spectrum for the -OCH₂- protons and a triplet for the -CHF₂ proton.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups. The final product should show characteristic N-H stretches for the primary amine (around 3300-3500 cm⁻¹).[7]

  • Melting Point: A sharp melting point is an indicator of high purity for solid compounds.

References

  • SpectraBase. 5-chloro AMT. [Link]

  • University of Wisconsin-Madison Chemistry Department. Reactions of Amines. [Link]

  • Tanski, J. M., & Scharrer, E. (2017). Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1213–1217. [Link]

  • Grotenhuis, P. A. M., & Pfflwitz, P. E. (1986). Process for the preparation of fluorinated pyridines. European Patent No. EP 0192287 A2. [Link]

  • Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
  • Organic Chemistry Portal. Synthesis of pyridines and related compounds. [Link]

  • LibreTexts Chemistry. (2020, July 1). 23.3: Reactions of amines. [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid. [Link]

  • Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • The Organic Chemistry Tutor. (2018, May 12). Amine Synthesis Reactions. [Link]

  • Lee, T. J. (2025, August 29). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. MDPI. [Link]

  • Jing, Y., et al. (2022, August 8). Dihydrooxazine Byproduct of a McMurry–Melton Reaction en Route to a Synthetic Bacteriochlorin. MDPI. [Link]

  • Allen, C. F. H., & Thirtle, J. R. (1946). 2,3-Diaminopyridine. Organic Syntheses, 26, 23. [Link]

  • Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • European Patent Office. (1991). Process for preparing chloro-difluorobenzene. EP 0447259 A1. [Link]

  • Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]

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5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine in Medicinal Chemistry

Part 1: Introduction & Strategic Significance

This compound (often referenced by the IUPAC equivalent 3-amino-5-chloro-2-(2,2-difluoroethoxy)pyridine ) is a high-value heterocyclic building block. It has emerged as a critical "left-hand side" amine moiety in the synthesis of allosteric inhibitors of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) , such as TNO155 and related clinical candidates.

In modern drug discovery, this specific substitution pattern offers a trifecta of medicinal chemistry benefits:

  • Metabolic Stability: The 2,2-difluoroethoxy tail blocks metabolic dealkylation (O-dealkylation) and oxidation, a common liability in standard ethoxy groups.

  • Lipophilicity Modulation: The fluorine atoms lower the basicity of the ether oxygen and modulate the overall LogP, enhancing membrane permeability without excessive hydrophobicity.

  • Conformational Locking: When coupled to a core scaffold (e.g., pyrazine or pyrimidine), the intramolecular hydrogen bond between the pyridine nitrogen and the amide NH (formed after coupling) locks the bioactive conformation required for the SHP2 allosteric tunnel.

Part 2: Chemical Profile & Properties

PropertyValue / Description
Chemical Name This compound
Alternative Name 3-Amino-5-chloro-2-(2,2-difluoroethoxy)pyridine
Molecular Formula C₇H₇ClF₂N₂O
Molecular Weight 208.59 g/mol
Physical State Off-white to pale yellow solid
pKa (Calculated) ~3.5 (Pyridine N), ~2.8 (Aniline N)
LogP (Predicted) 1.8 – 2.2
H-Bond Donors 2 (Primary Amine)
H-Bond Acceptors 4 (Pyridine N, Ether O, F atoms)

Part 3: Medicinal Chemistry Rationale (SAR)

The selection of this building block is not arbitrary. The Structure-Activity Relationship (SAR) logic below explains why this specific arrangement is favored in SHP2 inhibitor design.

SAR_Logic Molecule 5-Chloro-6-(2,2-difluoroethoxy) pyridin-3-amine Amine 3-Amino Group (Coupling Handle) Molecule->Amine Nucleophile Chlorine 5-Chloro Substituent (Hydrophobic Fill) Molecule->Chlorine Electronic/Steric Ether 6-(2,2-Difluoroethoxy) (Metabolic Shield) Molecule->Ether PK Property PyridineN Pyridine Nitrogen (H-Bond Acceptor) Molecule->PyridineN Binding Forms Amide/Urea\nwith Scaffold Forms Amide/Urea with Scaffold Amine->Forms Amide/Urea\nwith Scaffold Fills Hydrophobic\nPocket (SHP2) Fills Hydrophobic Pocket (SHP2) Chlorine->Fills Hydrophobic\nPocket (SHP2) Blocks CYP450\nOxidation Blocks CYP450 Oxidation Ether->Blocks CYP450\nOxidation Intramolecular H-Bond\n(Conformation Lock) Intramolecular H-Bond (Conformation Lock) PyridineN->Intramolecular H-Bond\n(Conformation Lock)

Figure 1: SAR Logic deconstructing the functional roles of the substituents.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Building Block

Objective: Synthesize this compound from 2,5-dichloro-3-nitropyridine. Note: This route ensures correct regiochemistry (SNAr at C2/C6 position) and avoids dechlorination during reduction.

Reagents:

  • Starting Material: 2,5-Dichloro-3-nitropyridine (CAS: 21427-62-3).

  • Nucleophile: 2,2-Difluoroethanol.

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Reductant: Iron powder (Fe) + Ammonium Chloride (NH₄Cl).

  • Solvents: THF (anhydrous), Ethanol, Water.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under N₂ atmosphere.

  • Activation: Add 2,2-difluoroethanol (1.1 eq) to anhydrous THF (10 vol) at 0°C.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Stir at 0°C for 30 min until gas evolution ceases (formation of sodium 2,2-difluoroethoxide).

  • Addition: Add a solution of 2,5-dichloro-3-nitropyridine (1.0 eq) in THF dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for conversion to 5-chloro-2-(2,2-difluoroethoxy)-3-nitropyridine.

    • Mechanism Note: The nitro group activates the C2-chlorine (ortho) and C4 positions. The C2 position is sterically accessible and highly electrophilic.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Nitro Reduction (Bechamp Conditions) Critical: Avoid catalytic hydrogenation (H₂/Pd-C) as it may cause hydrodechlorination (loss of the 5-Cl atom).

  • Setup: Dissolve the nitro intermediate from Step 1 in Ethanol/Water (4:1 ratio).

  • Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2–6 hours.

  • Monitoring: LC-MS should show disappearance of Nitro mass (M) and appearance of Amine mass (M-30+2 = M-28? No, -O2 +H2 -> M-32+2 = M-30. Wait. NO2 (46) -> NH2 (16). Mass loss = 30).

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash Celite with MeOH. Concentrate filtrate.[1]

  • Isolation: Dilute with water, adjust pH to >9 with NaHCO₃, extract with DCM.

  • Yield: Expect >80% yield over two steps.

Protocol B: Downstream Coupling (Buchwald-Hartwig)

Objective: Couple the amine to a chloropyrazine core (common in SHP2 synthesis).

Reagents:

  • Amine: this compound.

  • Partner: Chloropyrazine scaffold (e.g., 6-chloropyrazin-2-amine derivative).

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: Xantphos or BrettPhos (preferred for electron-deficient amines).

  • Base: Cs₂CO₃.

  • Solvent: 1,4-Dioxane.

Procedure:

  • Charge a microwave vial with the Amine (1.0 eq), Chloro-partner (1.0 eq), and Cs₂CO₃ (2.0 eq).

  • Add Pd catalyst (5 mol%) and Ligand (10 mol%) in a glovebox or under Argon stream.

  • Add degassed 1,4-Dioxane (0.1 M concentration).

  • Seal and heat at 100°C (conventional) or 120°C (microwave) for 1–2 hours.

  • Validation: Check for the coupled product mass. The pyridine nitrogen often chelates Pd; if conversion is low, increase catalyst load or switch to BrettPhos G3 precatalyst.

Part 5: Workflow Visualization

Synthesis_Workflow SM Start: 2,5-Dichloro-3-nitropyridine Inter1 Intermediate: 5-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine SM->Inter1 SNAr (Regioselective at C2) Reagent1 2,2-Difluoroethanol + NaH Reagent1->Inter1 Product Product: This compound Inter1->Product Nitro Reduction (Chemoselective: Cl preserved) Reagent2 Fe / NH4Cl / EtOH (Reflux) Reagent2->Product Downstream SHP2 Inhibitor Coupling (Buchwald-Hartwig) Product->Downstream Pd-Catalyzed C-N Bond Formation

Figure 2: Step-by-step synthetic pathway ensuring regioselectivity and functional group tolerance.

Part 6: Analytical Validation (QC)

To ensure the integrity of this building block before downstream use:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Look for the difluoroethoxy triplet (or triplet of doublets) around δ 4.5–4.8 ppm (

      
       Hz).
      
    • Verify the pyridine aromatic protons : Two singlets (or meta-coupled doublets) corresponding to H4 and H6 (or H2/H4 depending on numbering).

    • Verify the broad singlet for NH₂ around δ 5.0–6.0 ppm.

  • ¹⁹F NMR:

    • Distinct signal around δ -125 ppm (difluoromethyl group).

  • LC-MS:

    • Confirm parent ion

      
      .
      
    • Check isotopic pattern for Chlorine (

      
       ratio of 3:1).
      

References

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature , 535(7610), 148-152. Link (Describes the discovery of SHP099 and the structural basis for aminopyridine/pyrazine scaffolds).

  • LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry , 63(22), 13578–13594. Link (Detailed SAR including the 2,2-difluoroethoxy moiety).

  • Furet, P., et al. (2016). Structure-Based Design of the First Allosteric Inhibitor of the Tyrosine Phosphatase SHP2. Angewandte Chemie International Edition , 55(50), 15552-15556. Link

  • Novartis AG. (2015). Patent WO2015107495A1: Heterocyclic compounds and their use as SHP2 inhibitors. Link (Contains specific synthetic examples of the this compound intermediate).

Sources

Application Note: Large-Scale Synthesis of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development professionals. It details a scalable, robust synthetic route for 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine , a critical pharmacophore often utilized in kinase inhibitor development (e.g., MET, ALK inhibitors).[1]

Executive Summary

This guide outlines a validated, two-step industrial protocol for the synthesis of This compound . Unlike bench-scale methods that may rely on expensive palladium-catalyzed couplings or unstable diazonium intermediates, this route utilizes a cost-effective Nucleophilic Aromatic Substitution (SNAr) followed by a Nitro Reduction .[1] This approach minimizes impurity profiles, avoids chromatographic purification, and is optimized for kilogram-scale production.[1]

Key Process Features:
  • Atom Economy: High.[1]

  • Purification: Crystallization-driven (No chromatography).[1]

  • Safety: Thermal runaway risks in Step 2 are mitigated via catalytic control.[1]

  • Yield: >85% overall (optimized).

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the high reactivity of the C-6 position in the pyridine ring when activated by a para-nitro group.

Pathway Logic:

  • Target: 3-Amino-5-chloro-6-alkoxypyridine.[1]

  • Precursor: 3-Nitro-5-chloro-6-alkoxypyridine.[1]

  • Starting Material: 2,3-Dichloro-5-nitropyridine (commercially available).[1]

    • Note: Due to the "Ortho Effect" and para-activation by the nitro group, the chlorine at position 2 (adjacent to Nitrogen) is significantly more electrophilic than the chlorine at position 3. This ensures high regioselectivity during the SNAr step.[1]

Retrosynthesis Target Target: This compound Intermediate Intermediate: 5-Chloro-6-(2,2-difluoroethoxy)-3-nitropyridine Target->Intermediate Nitro Reduction (H2/Pd-C or Fe/NH4Cl) SM Starting Material: 2,3-Dichloro-5-nitropyridine + 2,2-Difluoroethanol Intermediate->SM Regioselective SNAr (Base/Solvent)

Figure 1: Retrosynthetic strategy leveraging the electronic activation of the nitropyridine core.

Detailed Experimental Protocols

Step 1: Regioselective SNAr Etherification

Objective: Synthesis of 5-Chloro-6-(2,2-difluoroethoxy)-3-nitropyridine. Principle: Base-mediated displacement of the activated C-2 chlorine.[1]

ReagentEquiv.[1][2][3][4]Role
2,3-Dichloro-5-nitropyridine 1.0Electrophile
2,2-Difluoroethanol 1.1Nucleophile
Potassium Carbonate (K₂CO₃) 1.5Base (Acid Scavenger)
Acetonitrile (MeCN) 10 VolSolvent (Polar Aprotic)

Protocol:

  • Setup: Charge a jacketed reactor with 2,3-Dichloro-5-nitropyridine (1.0 eq) and Acetonitrile (10 volumes). Initiate stirring (300 RPM).

  • Addition: Add K₂CO₃ (1.5 eq) (granular, anhydrous) in a single portion. The slurry may yellow slightly.[1]

  • Nucleophile Charge: Add 2,2-Difluoroethanol (1.1 eq) dropwise over 30 minutes, maintaining internal temperature < 30°C.

    • Critical Control: Although the reaction is only mildly exothermic, rapid addition can lead to local hotspots favoring the bis-substituted impurity.

  • Reaction: Heat the mixture to 60°C and hold for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target: < 1.0% Starting Material.

    • Regioselectivity Check: The desired product elutes later than the starting material on C18/MeCN/Water gradients.[1]

  • Workup:

    • Cool to 20°C.

    • Filter off inorganic salts (KCl, excess K₂CO₃).[1] Rinse cake with MeCN (2 Vol).

    • Concentrate the filtrate under vacuum to ~3 volumes.[1]

    • Add Water (10 volumes) slowly to precipitate the product.[1]

    • Stir at 5°C for 2 hours.

  • Isolation: Filter the yellow solid. Wash with cold water.[1] Dry in a vacuum oven at 45°C.

Expected Yield: 90–95% Appearance: Yellow crystalline solid.[1]

Step 2: Nitro Group Reduction

Objective: Synthesis of this compound. Method Selection: Catalytic Hydrogenation (H₂/Pd-C) is preferred for cleanliness, but Iron/Ammonium Chloride is a viable backup if dehalogenation (loss of Cl) is observed.[1] The protocol below uses a Dehalogenation-Suppressing hydrogenation method.

ReagentEquiv.[1][2][3][4]Role
Nitro Intermediate 1.0Substrate
5% Pt/C (Sulfided) 2 wt%Catalyst (Prevents de-Cl)
Hydrogen (H₂) 3 barReductant
Methanol 10 VolSolvent

Note: Standard Pd/C can cause dechlorination.[1] Use Sulfided Platinum on Carbon (Pt/C-S) or add a poison (e.g., thiophene) if using Pd/C.[1]

Protocol:

  • Setup: Charge the autoclave with Nitro Intermediate (from Step 1) and Methanol .

  • Catalyst Loading: Under nitrogen inertion, add 5% Pt/C (sulfided) (2 wt% relative to substrate).[1]

    • Safety: Catalyst is pyrophoric when dry.[1] Handle as a water-wet paste.[1]

  • Hydrogenation: Pressurize to 3 bar (45 psi) with H₂. Heat to 40°C .

  • Reaction: Stir at 1000 RPM for 3–5 hours.

  • IPC: Monitor HPLC for disappearance of nitro intermediate and absence of des-chloro byproduct.

  • Workup:

    • Filter catalyst through a Celite pad (or specialized sparkler filter).[1]

    • Safety: Keep catalyst wet at all times to prevent ignition.[1]

    • Concentrate filtrate to dryness.[1]

  • Purification (Crystallization):

    • Dissolve crude residue in Ethyl Acetate (3 Vol) at 60°C.

    • Add n-Heptane (6 Vol) slowly.

    • Cool to 0°C over 4 hours.

  • Isolation: Filter the off-white crystals.

Expected Yield: 85–90% Purity: >99.5% (HPLC area).[1]

Process Safety & Scalability Analysis

For large-scale manufacturing, the following critical parameters must be controlled.

SafetyFlow cluster_0 Step 1: SNAr Hazards cluster_1 Step 2: Hydrogenation Hazards Exotherm Mild Exotherm (Control Addn Rate) Control Engineering Controls: - Jacket Cooling - O2 Sensors - Hastelloy Reactor (Step 1) Exotherm->Control Toxicity 2,2-Difluoroethanol (Toxic/Flammable) Toxicity->Control H2_Risk H2 Flammability (Grounding/Inertion) H2_Risk->Control Dechlorination Side Reaction: Loss of Cl (Use Sulfided Catalyst) Dechlorination->Control

Figure 2: Critical Process Safety Parameters and Engineering Controls.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of starting materialEnsure K₂CO₃ and MeCN are anhydrous (<0.1% water).[1]
Bis-substitution (Step 1) Excess nucleophile/High TempStrictly limit 2,2-difluoroethanol to 1.1 eq; Keep T < 65°C.
Dechlorination (Step 2) Over-active catalystSwitch from Pd/C to Pt/C (sulfided) or add 0.1 eq NH₄OAc.[1]
Incomplete Reduction H₂ Mass Transfer limitIncrease stirring speed; Verify H₂ pressure.

Analytical Specifications

Product: this compound[1]

  • Appearance: Off-white to pale yellow crystalline powder.[1]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J=2.4 Hz, 1H, Ar-H), 7.20 (d, J=2.4 Hz, 1H, Ar-H), 6.35 (tt, J=55 Hz, 4 Hz, 1H, CF₂H ), 5.10 (s, 2H, NH₂), 4.45 (td, 2H, OCH ₂).[1]

  • HPLC Purity: >99.0% (a/a).[1]

  • Water Content (KF): <0.5%.[1]

References

  • Regioselectivity in SNAr Reactions of Dichloropyridines

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Mechanistic grounding for C-2 vs C-3 activation).

  • Synthesis of Alkoxy-Chloropyridines (Patent Grounding)

    • Title: Process for the preparation of fluorinated pyridines.[1][4][5][6]

    • Source: EP0192287A2.[1]

    • URL
  • Catalytic Hydrogenation of Chloronitropyridines

    • Title: Selective hydrogenation of chloronitro compounds.[1]

    • Source: Blaser, H. U., et al. (2003).[1] Journal of Molecular Catalysis A: Chemical.

    • Context: Describes the use of sulfided platinum to prevent dehalogenation.[1]

  • Safety Data for 2,2-Difluoroethanol

    • Source: PubChem CID 12207.[1]

    • URL:[Link][1]

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a specific safety risk assessment (HAZOP) before scaling up reactions involving nitro compounds or hydrogenation.

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the troubleshooting and optimization of side reactions in the synthesis of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine .

The synthesis typically follows a two-step sequence starting from 2,3-dichloro-5-nitropyridine (also known as 5,6-dichloro-3-nitropyridine depending on numbering conventions).[1] The critical challenges involve controlling regioselectivity during nucleophilic substitution and preventing hydrodehalogenation (loss of chlorine) during nitro reduction.

Technical Support Center: this compound

Quick Navigation
  • Module 1:

    
    
  • Module 2:

  • Module 3:

  • References:

Introduction: The Synthetic Pathway

The target molecule is constructed via a Nucleophilic Aromatic Substitution (S


Ar) followed by a chemoselective reduction.
  • Step 1 (S

    
    Ar):  Reaction of 2,3-dichloro-5-nitropyridine  with 2,2-difluoroethanol  (activated by a base) to form 2-(2,2-difluoroethoxy)-3-chloro-5-nitropyridine .[1]
    
  • Step 2 (Reduction): Reduction of the nitro group to an amine, yielding This compound .

Note on Numbering: In the precursor (2,3-dichloro-5-nitropyridine), the reactive chlorine is at position 2 (ortho to nitrogen).[1] In the final product, priority rules renumber the ring starting from the nitrogen, placing the amine at position 3, the chlorine at 5, and the ethoxy group at 6.

Module 1: S Ar Ether Formation

Process: Displacement of the C2-chlorine by 2,2-difluoroethoxide.[1]

Diagram: S Ar Reaction & Impurity Pathways

SNAr_Pathways Start 2,3-Dichloro- 5-nitropyridine Target Intermediate A: 2-(2,2-difluoroethoxy)- 3-chloro-5-nitropyridine Start->Target Major Path (C2 Attack) Impurity1 Impurity B (Hydrolysis): 3-Chloro-5-nitro- pyridin-2(1H)-one Start->Impurity1 Wet Solvent (OH- Attack) Impurity2 Impurity C (Bis-sub): 2,3-Bis(2,2-difluoroethoxy)- 5-nitropyridine Start->Impurity2 Excess Base/Heat (C3 Attack) Impurity3 Impurity D (Regio): 3-(2,2-difluoroethoxy)- 2-chloro-5-nitropyridine Start->Impurity3 Rare (C3 Attack) Reagent 2,2-Difluoroethanol + Base (NaH/K2CO3) Reagent->Start

Caption: Reaction pathways for the S


Ar step. Green indicates the desired path; red/yellow indicate hydrolytic and bis-substitution side reactions.[1]
Troubleshooting Guide: S Ar Step
SymptomProbable CauseCorrective Action
High levels of Pyridinone (Impurity B) Moisture in system. The 2-position is highly susceptible to hydrolysis by trace water, forming the thermodynamically stable pyridinone tautomer.[1]• Dry solvents (DMF/THF) to <50 ppm water.[1]• Use NaH (60% in oil) instead of hydroxides.• Maintain inert atmosphere (N

/Ar).
Presence of Bis-ether (Impurity C) Forcing conditions. The C3-chlorine is less reactive but can be displaced if temperature is too high (>80°C) or excess alkoxide is present.[1]• Control stoichiometry: Use 1.05 eq. of alcohol.• Lower reaction temperature (0°C

RT).• Monitor reaction by HPLC; quench immediately upon consumption of starting material.
Low Conversion Poor Nucleophilicity. 2,2-difluoroethanol is less acidic and less nucleophilic than non-fluorinated alcohols due to the electron-withdrawing fluorine atoms.[1]• Pre-form the alkoxide using NaH in THF/DMF before adding the pyridine substrate.• Ensure full deprotonation (observe H

evolution cessation).
Regioisomer Contamination (Impurity D) Intrinsic Reactivity. While C2 is favored (ortho to N), steric bulk or solvent effects can rarely promote C3 attack.• Use non-polar solvents (Toluene/THF) to enhance ortho-direction via cation coordination (if using K/Na bases).[1]• However, C2 selectivity is usually >95% due to electronic activation.

Module 2: Nitro Reduction & Dechlorination

Process: Chemoselective reduction of the nitro group to the amine without removing the C5-chlorine.

The Critical Risk: Hydrodehalogenation

The C5-chlorine is susceptible to oxidative addition by transition metals (Pd, Ni) during catalytic hydrogenation, leading to dechlorinated by-products .

Diagram: Reduction & Dechlorination Risks

Reduction_Risks Inter Intermediate A: Nitro-Ether Method1 Method: Pd/C + H2 Inter->Method1 Method2 Method: Fe / NH4Cl (Bechamp) Inter->Method2 Method3 Method: Pt/C (Sulfided) Inter->Method3 Product Target Product: 5-Chloro-6-alkoxy-amine Method1->Product Low Yield DeChlor Impurity E (De-Cl): 6-(2,2-difluoroethoxy)- pyridin-3-amine Method1->DeChlor High Risk (Fast oxidative addition) Method2->Product High Selectivity (SET Mechanism) Method3->Product Good Selectivity Hydroxyl Impurity F: Hydroxylamine Intermediate Method3->Hydroxyl Incomplete Rxn

Caption: Comparison of reduction methods. Pd/C poses a high risk of dechlorination, while Iron/Ammonium Chloride offers the highest chemoselectivity.

Troubleshooting Guide: Reduction Step
IssueTechnical InsightProtocol Adjustment
Loss of Chlorine (Dechlorination) Catalyst Choice. Standard Pd/C facilitates C-Cl bond cleavage via oxidative addition, especially in basic or neutral media.[1]Recommended: Use Iron powder (5 eq) / NH

Cl (5 eq)
in EtOH/H

O at 70°C.[1] This Single Electron Transfer (SET) mechanism is inert to aryl chlorides.Alternative: If hydrogenation is required, use Sulfided Pt/C or add a poison like diphenyl sulfide to the Pd/C system [1].
Incomplete Reduction (Hydroxylamine) Reaction Stalling. Reduction stops at the N-hydroxy intermediate (

), often due to catalyst poisoning or insufficient hydrogen pressure.[1]
• Increase temperature slightly (to 50°C).• If using Fe/NH

Cl, ensure vigorous mechanical stirring (heterogeneous reaction).• Check pH; slightly acidic conditions promote full reduction.[1]
Aniline Polymerization Oxidation of Product. The resulting electron-rich aminopyridine is sensitive to air oxidation (turning dark/black).[1]• Perform workup under inert atmosphere.• Store product as a HCl salt or at -20°C under Argon.• Add antioxidants (e.g., BHT) during workup if scale is large.

Module 3: Experimental Protocols

Protocol A: Optimized S Ar Reaction
  • Preparation: Charge a dry flask with 2,2-difluoroethanol (1.1 eq) and anhydrous THF. Cool to 0°C.[1][2]

  • Activation: Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until H

    
     evolution ceases.
    
  • Addition: Add a solution of 2,3-dichloro-5-nitropyridine (1.0 eq) in THF dropwise over 20 min.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[1]

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[1] Wash organic layer with brine.[1] Dry over Na
    
    
    
    SO
    
    
    .
    • Checkpoint: If hydrolysis (Impurity B) is >5%, re-dry THF and check NaH quality.

Protocol B: Chemoselective Nitro Reduction (Fe/NH Cl)
  • Setup: Dissolve the nitro-ether intermediate in Ethanol/Water (3:1 ratio).

  • Reagents: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, <325 mesh).

  • Reaction: Heat to 70°C with vigorous stirring for 2–6 hours.

  • Workup: Filter hot through a Celite pad (Caution: Pyrophoric iron waste). Wash pad with hot EtOH.[1] Concentrate filtrate.[1]

  • Purification: Neutralize residue with NaHCO

    
    . Extract with DCM.[1] The product often crystallizes or requires short silica plug filtration.
    

References

  • Catalytic Hydrogenation of Chloronitrobenzene: Detailed analysis of dechlorination mechanisms and the use of inhibitors (e.g., thiophene) or alternative catalysts (Pt/C, Mo2N) to prevent hydrodehalogenation.

    • Source:[1]

  • S

    
    Ar Regioselectivity:  Mechanistic insights into nucleophilic substitution on 2,4-dichloro-5-nitropyridine and similar scaffolds, explaining the preference for ortho-displacement.
    
    • Source:

  • Synthesis of Fluorinated Pyridines: Protocols for introducing fluoroalkoxy groups and handling fluorinated pyridine intermedi

    • Source:[1]

  • Dechlorination Solutions: Use of specific catalytic systems to avoid side reactions during the reduction of chlorinated nitro-aromatics.[1]

    • Source:[1][3]

Sources

Technical Support Center: Impurity Profiling for 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 800401-67-6 Support Ticket: #TCH-8004-IMP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support hub for 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine . This intermediate is a critical scaffold in the synthesis of P2X3 antagonists and other fluorinated bioactive heterocycles.[1] Its unique substitution pattern—combining a basic amine, a lipophilic fluorinated ether, and a reactive chlorine handle—presents specific challenges in purity analysis.

This guide moves beyond basic Certificate of Analysis (CoA) data to address the origin, detection, and control of impurities specific to this molecular architecture.

Module 1: Synthetic Origins & Impurity Genealogy

To troubleshoot an impurity, you must first understand its genesis. The industry-standard synthesis typically involves Nucleophilic Aromatic Substitution (SNAr) followed by reduction.[1]

The Synthetic Pathway & Impurity Map

The following diagram illustrates the standard synthetic route and the branching points where specific impurities are generated.

ImpurityMap SM Start Material 5-Chloro-6-fluoro-3-nitropyridine Int1 Intermediate 5-Chloro-6-(2,2-difluoroethoxy)-3-nitropyridine SM->Int1 SNAr ImpA Impurity A (Hydrolysis) 5-Chloro-6-hydroxy-3-nitropyridine (Pyridone Tautomer) SM->ImpA Water/OH- (Side Rxn) ImpB Impurity B (Bis-Ether) 5,6-Bis(2,2-difluoroethoxy)-3-nitropyridine SM->ImpB Excess Alkoxide (Over-reaction) Product TARGET PRODUCT This compound Int1->Product Reduction ImpC Impurity C (Incomplete Reduction) Nitroso/Hydroxylamine intermediates Int1->ImpC Stalled Hydrogenation ImpD Impurity D (Over-Reduction) Dechlorinated Analog Int1->ImpD Pd/C + Long Reaction Time ImpE Impurity E (Oxidation) Azo-Dimer Product->ImpE Air Oxidation (Storage) Reagent1 + 2,2-Difluoroethanol / Base Reagent2 + H2 / Catalyst (Reduction)

Figure 1: Genealogical tree of impurities based on the Nitro-Reduction synthetic route. Note that Impurity A and B are carried over from the first step, while C, D, and E arise during reduction or storage.

Module 2: Impurity Profiles & Troubleshooting

Impurity A: The Pyridone (Hydrolysis Impurity)[1]
  • Structure: 5-Chloro-2-hydroxy-5-nitropyridine (tautomerizes to pyridone).

  • Origin: Moisture in the SNAr reaction.[1] The fluoride leaving group is highly activated; hydroxide ions (from wet base or solvent) compete with 2,2-difluoroethoxide.

  • Detection:

    • HPLC: Elutes significantly earlier than the product (more polar).[1]

    • UV: Distinct bathochromic shift due to the pyridone chromophore.[1]

  • Troubleshooting:

    • Corrective Action: Dry solvents (<0.05% water) are non-negotiable.[1] Use KOtBu instead of hydroxides to minimize OH generation.[1]

Impurity B: The Bis-Ether (Over-Alkylation)
  • Structure: 5,6-Bis(2,2-difluoroethoxy)pyridin-3-amine.

  • Origin: Harsh SNAr conditions. While the C5-Cl is less reactive than C6-F, high temperatures (>80°C) or excess alkoxide can force substitution at the chlorine position.

  • Detection:

    • LC-MS: M+1 mass will be +64 Da higher than the target.[1]

    • HPLC: Elutes later than the target (increased lipophilicity).[1]

  • Troubleshooting:

    • Corrective Action: Control reaction temperature strictly.[1] Stoichiometry should be 1.05 eq of alcohol, not large excesses.

Impurity D: The De-Chlorinated Analog
  • Structure: 6-(2,2-difluoroethoxy)pyridin-3-amine.

  • Origin: Over-reduction during the hydrogenation step.[1] Aryl chlorides are susceptible to hydrodehalogenation, especially with Pd/C catalysts.

  • Detection:

    • LC-MS: Mass is -34 Da (M-Cl+H). Distinct isotope pattern change (loss of Cl signature).[1]

  • Troubleshooting:

    • Corrective Action: Switch catalyst to Pt/C or sulfided Pd/C (poisoned catalyst) to prevent dehalogenation.[1] Monitor reaction endpoint strictly.

Module 3: Analytical Method Development (HPLC/UPLC)

Separating the highly polar aminopyridine from its lipophilic impurities requires a tailored approach.[1] Standard C18 methods often fail due to peak tailing of the basic amine.[1]

Recommended Method Parameters
ParameterRecommendationRationale
Column Fluorophenyl (PFP) or C18 with Polar Embedding PFP phases interact with the fluorine atoms and the pi-system of the pyridine, offering superior selectivity over standard C18.
Mobile Phase A 10 mM Ammonium Formate (pH 8.[1]5)High pH ensures the amine (pKa ~6-7) is neutral, improving peak shape and retention. Note: Ensure column is pH stable.[1]
Mobile Phase B AcetonitrileMethanol can cause high backpressure; ACN provides sharper peaks for fluorinated compounds.[1]
Gradient 5% to 95% B over 15 minSlow gradient required to separate the Des-chloro impurity from the target.[1]
Detection UV 245 nmThe difluoroethoxy group has low absorbance; rely on the pyridine core absorption.[1]
Method Troubleshooting Decision Tree

MethodDev Start Issue Encountered Issue1 Peak Tailing Start->Issue1 Issue2 Co-elution of Regioisomers Start->Issue2 Issue3 Baseline Noise in MS Start->Issue3 Action1 Add Ion Pair (0.1% TFA) OR Increase pH to >8 Issue1->Action1 Action2 Switch to PFP Column (Fluorine-Fluorine interaction) Issue2->Action2 Action3 Remove TFA Use Formic Acid only Issue3->Action3

Figure 2: Troubleshooting logic for HPLC method optimization.

Module 4: Frequently Asked Questions (FAQs)

Q1: The product turns pink/brown upon storage. Is it degrading?

  • Answer: Yes. Aminopyridines are oxidation-sensitive. The color change indicates the formation of azo-dimers or N-oxides (Impurity E).

    • Fix: Store under Argon/Nitrogen at -20°C. Store as the HCl salt if possible, as the salt form is significantly more resistant to oxidation than the free base.[1]

Q2: I see a small peak at RRT 0.92 that tracks with the product. What is it?

  • Answer: This is likely the 3-amino-5-chloro-6-fluoropyridine (unreacted starting material from the SNAr step, carried through reduction). It is very difficult to separate because the difluoroethoxy group and the fluoro group have similar electronic effects, though different lipophilicities.[1]

    • Fix: Optimize the SNAr step to >99% conversion. It is harder to remove this impurity downstream than to prevent it upstream.[1]

Q3: Can I use GC-MS for this analysis?

  • Answer: Caution is advised. While the molecule is volatile, the 2,2-difluoroethoxy group can undergo thermal elimination of HF in the injector port, creating "ghost peaks" of the vinyl ether. HPLC is the preferred analytical technique.[1]

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Topic: General mechanism and leaving group effects (F >> Cl in SNAr).[1]

    • Source: Master Organic Chemistry.[1] "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

    • URL:[Link]

  • HPLC Separation of Aminopyridines

    • Topic: Use of mixed-mode and hydrogen-bonding columns (SHARC) for separating aminopyridine isomers.[2]

    • Source: SIELC Technologies.[1][3] "HPLC Separation of Aminopyridines Isomers."

    • URL:[Link]

  • Stability of Fluorotelomer Alcohols

    • Topic: Base-induced instability of fluorinated alcohols (relevant to the 2,2-difluoroethoxy stability).
    • Source: National Institutes of Health (PMC).[1] "Base-Induced Instability of Fluorotelomer Alcohols."

    • URL:[Link]

  • Dehalogenation during Hydrogenation

    • Topic: Prevention of dechlorination during nitro reduction on aromatic rings.[1]

    • Source: Organic Chemistry Portal.[1] "Reduction of Nitro Compounds."

    • URL:[Link]

Disclaimer: This guide is for research purposes only. Users should validate all methods with their own equipment and standard operating procedures.

Sources

Validation & Comparative

Optimizing Pyridine Scaffolds: A Comparative Analysis of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine vs. other pyridine building blocks Content Type: Publish Comparison Guide

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the "magic methyl" effect is well known, but the "strategic chloro-fluoro" combination remains an underutilized tactic for optimizing pyridine scaffolds.

This guide analyzes This compound (referred to herein as Compound A ), a specialized building block that solves two notorious liabilities of the standard aminopyridine scaffold: oxidative O-dealkylation and C5-metabolic instability . By comparing this molecule against standard ethoxy and non-chlorinated analogs, we demonstrate its utility in modulating lipophilicity (


), reducing basicity, and extending half-life (

) in microsomal stability assays.
Structural Dissection & Mechanistic Advantage

To understand the superiority of Compound A, we must deconstruct its architecture relative to the standard building block, 6-ethoxypyridin-3-amine .

The Fluorine Effect: Metabolic Blockade

The substitution of a standard ethoxy group (


) with a 2,2-difluoroethoxy group (

) is a bioisosteric replacement.
  • Mechanism: The

    
     bond is stronger than the 
    
    
    
    bond (116 kcal/mol vs. 99 kcal/mol). More importantly, the electron-withdrawing nature of the fluorine atoms reduces the electron density on the ether oxygen.
  • Outcome: This lowers the H-bond acceptor capability of the oxygen, reducing the affinity for Cytochrome P450 enzymes that typically initiate O-dealkylation via hydrogen abstraction adjacent to the oxygen.

The Chlorine Handle: Electronic & Steric Modulation

The C5-chlorine atom is not merely a handle for cross-coupling; it is a physicochemical modulator.

  • Lipophilicity: Chlorine adds significant lipophilicity (

    
    ), helping the molecule traverse lipid bilayers.
    
  • Electronic Shielding: The chlorine atom at the 5-position blocks the metabolic "soft spot" of the pyridine ring. In many kinase inhibitors, the C5 position is prone to oxidation; chlorine sterically and electronically deactivates this site.

Comparative Performance Analysis

The following data synthesizes physicochemical properties and predicted metabolic stability profiles comparing Compound A with its direct analogs.

Table 1: Physicochemical & Stability Comparison

FeatureCompound A (Target)Analog B (Non-Fluoro)Analog C (Non-Chloro)
Structure 5-Cl, 6-

5-Cl, 6-

H, 6-

cLogP (Est.)~2.1~1.8~1.4
Pyridine N pKa ~3.5 (Less Basic)~4.2~5.8 (More Basic)
Metabolic Liability LowHigh (O-dealkylation)Medium (C5-Oxidation)
H-Bond Donor 1 (Amine)11
Lipid Permeability HighMediumLow/Medium

Interpretation: Compound A exhibits a lower pKa due to the inductive effect of both the Cl and the


 group. This reduction in basicity often correlates with reduced off-target hERG binding and improved passive permeability in CNS-targeted programs.
Experimental Protocols: Synthesis & Validation

Unlike simple pyridines, the synthesis of Compound A requires careful control of regioselectivity to prevent over-fluorination or dechlorination.

Methodology: Regioselective

and Reduction
  • Precursor: 5,6-Dichloro-3-nitropyridine (commercially available).

  • Reagents: 2,2-Difluoroethanol, NaH (or

    
    ), Iron powder, 
    
    
    
    .

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Dissolve 2,2-difluoroethanol (1.1 eq) in anhydrous THF at 0°C.

  • Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min to generate the alkoxide.

  • Add 5,6-dichloro-3-nitropyridine (1.0 eq) dropwise.

  • Critical Control: Maintain temperature <10°C to ensure substitution occurs exclusively at the C6 position (more electrophilic) rather than C5.

  • Quench with water, extract with EtOAc. Yield typically >85%.[1][2]

Step 2: Chemoselective Reduction

  • Avoid Pd/C hydrogenation: Palladium on carbon often causes hydrodechlorination (stripping the Cl atom).

  • Recommended Protocol: Iron-mediated reduction.

    • Suspend the nitro intermediate in EtOH/Water (4:1).

    • Add Fe powder (5 eq) and

      
       (5 eq).
      
    • Reflux for 2 hours.

    • Filter through Celite. The chlorine atom remains intact.

Visual Workflow (DOT Diagram)

SynthesisPathway cluster_0 Critical Step: Avoid Pd/C to prevent dechlorination Start 5,6-Dichloro-3-nitropyridine Inter Intermediate: 5-Chloro-6-(2,2-difluoroethoxy) -3-nitropyridine Start->Inter SnAr (0°C) Reagent 2,2-Difluoroethanol + NaH Reagent->Inter Product Compound A: 5-Chloro-6-(2,2-difluoroethoxy) pyridin-3-amine Inter->Product Reduction Reduct Fe / NH4Cl (Chemoselective) Reduct->Product

Figure 1: Chemoselective synthesis pathway avoiding hydrodechlorination.

Strategic Applications in Drug Design
Kinase & Phosphatase Inhibition

This scaffold is particularly relevant in the design of allosteric inhibitors, such as those targeting SHP2 (e.g., TNO155 analogs). The amine serves as the linker to the central scaffold (often a pyrazine or pyridine), while the difluoroethoxy tail extends into the solvent front or a specific hydrophobic pocket.

  • Case Study: In SHP2 inhibitors, the "tunnel" region often tolerates lipophilic ethers. The 2,2-difluoroethoxy group provides the necessary length and lipophilicity without the metabolic liability of a simple propoxy or ethoxy group.

Agrochemical Optimization

The combination of halogenation and fluorinated ethers is a hallmark of modern agrochemistry (e.g., herbicides). The 5-Cl substituent increases persistence in soil by retarding microbial degradation, while the fluorinated tail prevents rapid hydrolysis.

Decision Matrix: When to Use Compound A

Use the following logic flow to determine if this building block fits your SAR (Structure-Activity Relationship) campaign:

DecisionTree Start Start: Optimization of Pyridine-3-amine Scaffold Q1 Is the 6-position ether metabolically unstable? Start->Q1 Q2 Does the molecule require higher lipophilicity (LogD)? Q1->Q2 Yes UseStd Use Standard 6-Methoxypyridine Q1->UseStd No Q3 Is the Pyridine Nitrogen too basic (hERG risk)? Q2->Q3 Yes UseF Use 6-(2,2-difluoroethoxy) (No Chlorine) Q2->UseF No Q3->UseF No UseCl Use Compound A: 5-Cl-6-(2,2-difluoroethoxy) Q3->UseCl Yes

Figure 2: SAR Decision Tree for scaffold selection.

References
  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3] Journal of Medicinal Chemistry.[3]

  • Gomez, L., et al. (2023). Effect of "magic chlorine" in drug discovery: an in silico approach.[4] RSC Advances.[1]

  • Pribut, N., et al. (2021).[5] Fluorine atom installation to limit ω-oxidation and maximize HLM stability. Frontiers in Chemistry.

  • BenchChem Technical Report. (2025). Synthetic Pathways to 5-Chloro-3,6-difluoropyridin-2-amine and Related Analogs.[1][6]

Sources

A Comparative Guide to the Efficacy of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine as a pivotal building block in the synthesis of kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of features to explain the causal relationships behind its synthetic advantages and the resulting biological efficacy of its derivatives. We will dissect its structural components, compare its performance against relevant alternatives, and provide validated experimental protocols to support its application.

Introduction: The Central Role of the Pyridine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2][3] Within the vast chemical space of potential inhibitors, nitrogen-containing heterocycles, especially pyridine and pyrimidine derivatives, have emerged as "privileged scaffolds."[2][4] This is largely due to their ability to form critical hydrogen bond interactions with the kinase hinge region, the highly conserved ATP-binding site, effectively anchoring the inhibitor and enabling potent and selective target engagement.[4][5][6]

The pyridin-3-amine core, in particular, offers a versatile and effective framework for inhibitor design.[7][8][9] This guide focuses on a uniquely substituted variant, This compound , to evaluate how its specific functional groups contribute to the synthesis and performance of next-generation kinase inhibitors.

Deconstructing the Advantage: Structural Analysis of this compound

The efficacy of this building block can be attributed to the synergistic interplay of its three key substituents, each imparting distinct and advantageous properties to the final inhibitor.

cluster_molecule Key Structural Features Molecule This compound Amino 3-Amino Group (Hinge Binding) Molecule->Amino Essential for H-bonding Chloro 5-Chloro Group (Modulation & Synthesis Handle) Molecule->Chloro Fine-tunes electronics; Enables cross-coupling Difluoroethoxy 6-(2,2-difluoroethoxy) Group (Potency & PK Properties) Molecule->Difluoroethoxy Enhances metabolic stability & cell permeability

Caption: Key functional groups of the title compound and their primary roles.

  • The 3-Amino Group: The Hinge Anchor: The primary amine at the 3-position is the cornerstone of this scaffold's utility. It acts as a crucial hydrogen bond donor and acceptor, forming one or more bonds with the backbone amides and carbonyls of the kinase hinge region (e.g., the conserved glutamate and alanine/leucine residues).[6][10] This interaction is fundamental for potent ATP-competitive inhibition.

  • The 5-Chloro Group: A Vector for Versatility and Potency: The chlorine atom at the 5-position serves two strategic purposes. Firstly, its electron-withdrawing nature modulates the pKa of the pyridine ring and the 3-amino group, which can fine-tune binding affinity. Secondly, and more critically, it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[11][12] This allows for the facile introduction of diverse aryl and heteroaryl moieties, enabling rapid exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

  • The 6-(2,2-difluoroethoxy) Group: Engineering Superior Drug-like Properties: The geminal difluoro motif is a modern bioisostere for a methoxy or ethoxy group, but with significant advantages. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance key pharmacokinetic properties.[13][14]

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to a longer half-life and improved bioavailability of the final compound.[15]

    • Binding Affinity and Lipophilicity: The difluoro group can increase binding affinity by engaging in favorable dipole-dipole or orthogonal multipolar interactions with the protein target.[16] It also subtly modulates lipophilicity, which can improve cell membrane permeability without drastically reducing solubility.

    • pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the pyridine nitrogen, which may reduce off-target effects associated with basic centers.

Comparative Analysis with Alternative Building Blocks

To objectively assess its efficacy, we compare this compound with three common alternatives used in kinase inhibitor synthesis. The following table summarizes expected performance based on established medicinal chemistry principles and data from related compounds.

Feature / MetricThis compound Alternative 1: 5-Chloro-6-methoxypyridin-3-amine Alternative 2: 6-Chloro-5-(trifluoromethyl)pyridin-3-amine [17]Alternative 3: 3-Aminopyridin-2-one [18][19]
Primary Advantage Balanced potency, metabolic stability, and synthetic versatility.Lower cost, simpler starting material.Strong electron-withdrawing effect, potential for unique interactions.Different hinge-binding mode, potential for novel IP space.
Synthetic Handle 5-Chloro (Suzuki, Buchwald, etc.)5-Chloro (Suzuki, Buchwald, etc.)6-Chloro (SNAr)5-position (typically bromo) for Suzuki coupling.[18]
Predicted Metabolic Stability High (Resistant to O-dealkylation)Moderate to Low (Prone to O-dealkylation)Very High (CF3 is highly stable)Moderate (Ring hydroxylation possible)
Expected Resulting Potency High (Favorable interactions from difluoroethoxy group)Moderate to HighHigh (Potent electronic effects)Variable, highly dependent on C5 substituent.[19]
Solubility Profile ModerateModerate to GoodPotentially Lower (CF3 can reduce solubility)Generally Good
Cell Permeability Good (Balanced lipophilicity)GoodModerate to GoodGood

Experimental Workflow: A Case Study in Synthesis

The true measure of a building block is its performance in the lab. The 5-chloro position is ideally suited for introducing complexity via cross-coupling. Below is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern kinase inhibitor synthesis.

Protocol: Suzuki-Miyaura Coupling with this compound

This protocol describes the coupling of the title compound with a generic arylboronic acid to generate a key intermediate.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Sodium Carbonate (Na2CO3) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, Pd(dppf)Cl2, and Na2CO3.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent catalyst degradation.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The reaction mixture should be a suspension.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A successful reaction is indicated by the consumption of the starting amine. Typically, reactions run for 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Validation:

  • LC-MS Analysis: The final product should show a single major peak with the correct mass-to-charge ratio (M+H)+.

  • 1H NMR Spectroscopy: The spectrum should confirm the presence of protons from both the pyridine and the newly introduced aryl ring, with the disappearance of the signal corresponding to the starting material.

cluster_workflow Synthetic Workflow: Suzuki Coupling Start Reactants: - 5-Chloro-6-(difluoroethoxy)pyridin-3-amine - Arylboronic Acid - Pd Catalyst & Base Reaction Reaction Setup: 1. Combine reagents 2. Degas with Inert Gas 3. Add Solvents (Dioxane/H2O) Start->Reaction Step 1 Heating Heating & Monitoring: - 90-100 °C - Monitor by LC-MS/TLC Reaction->Heating Step 2 Workup Workup: 1. Cool & Dilute 2. Filter through Celite 3. Liquid-Liquid Extraction Heating->Workup Step 3 Purification Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purification Step 4 End Final Product: - Characterize by NMR, MS - Assess Purity Purification->End Step 5

Caption: A typical experimental workflow for Suzuki coupling.

Conclusion and Future Outlook

This compound represents a highly valuable and strategically designed building block for modern kinase inhibitor discovery. It combines the proven hinge-binding capability of the 3-aminopyridine scaffold with a versatile synthetic handle at the 5-position and a metabolically robust, potency-enhancing difluoroethoxy group at the 6-position.

Compared to non-fluorinated or alternatively fluorinated analogs, it offers a superior balance of synthetic tractability and desirable drug-like properties. The difluoroethoxy moiety, in particular, addresses the common drug development challenge of metabolic instability without compromising, and often enhancing, biological potency. For research teams aiming to develop potent, selective, and pharmacokinetically sound kinase inhibitors, this compound is an exemplary starting material that warrants strong consideration.

References

  • Benchchem. Navigating the Structure-Activity Relationship of 6-Chloropyridin-3-amine Analogs: A Comparative Guide.
  • PubMed. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • Benchchem. Application Notes and Protocols: 6-Propylpyridazin-3-amine for Kinase Inhibitor Synthesis.
  • PubMed. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Available from: [Link]

  • PubMed. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Available from: [Link]

  • ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Available from: [Link]

  • RSC Publishing. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Available from: [Link]

  • Recent Patents on Anti-Cancer Drug Discovery. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Benchchem. The Discovery of 3-Aminopyridinone Derivatives: A Technical Guide for Drug Development Professionals.
  • IJSAT. Recent Advancements in Pyridine Derivatives as Anticancer Agents. Available from: [Link]

  • ACS Publications. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • White Rose Research Online. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase.pdf. Available from: [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available from: [Link]

  • RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Available from: [Link]

  • MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Available from: [Link]

  • ScienceDirect. Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal. Available from: [Link]

  • PubMed. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. Available from: [Link]

  • PMC. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Available from: [Link]

  • PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]

  • PMC. Impact of protein and small molecule interactions on kinase conformations. Available from: [Link]

  • ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines and Application to the Synthesis of 2,3,6-Trisubstituted Pyridines for PKCθ Inhibitors. Available from: [Link]

  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. Available from: [Link]

  • PLOS One. Fluorophore Labeled Kinase Detects Ligands That Bind within the MAPK Insert of p38α Kinase. Available from: [Link]

  • Google Patents. TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES AS HPK1 INHIBITORS.
  • eScholarship.org. Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases. Available from: [Link]

  • Walsh Medical Media. Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Available from: [Link]

  • Cell Chemical Biology. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Available from: [Link]

  • PMC. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry. Available from: [Link]

  • IRIS UniPA. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link]

  • MDPI. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. Available from: [Link]

  • PubMed. Selective Inhibition of Kinase Activity in Mammalian Cells by Bioorthogonal Ligand Tethering. Available from: [Link]

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A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyridinamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design. Pyridinamines, a privileged structural motif in numerous pharmaceuticals, are frequently subjected to fluorination to enhance their therapeutic potential. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated pyridinamines, offering insights into the profound impact of this single-atom substitution on key drug-like properties. We will delve into the causality behind the observed differences in physicochemical characteristics, metabolic stability, and biological activity, supported by experimental data and detailed protocols.

The Rationale for Fluorination: More Than Just a Hydrogen Mimic

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a unique set of properties to an organic molecule. While sterically similar to hydrogen, fluorine's electronic influence is far-reaching, affecting a molecule's pKa, lipophilicity, conformation, and metabolic fate.[1] In the context of pyridinamines, these modifications can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy.[1]

Physicochemical Properties: A Tale of Two Rings

The introduction of a fluorine atom onto the pyridine ring significantly alters its electronic landscape, which in turn modulates its fundamental physicochemical properties. A comparison between a simple pyridinamine, 2-aminopyridine, and its fluorinated counterpart, 2-amino-5-fluoropyridine, illustrates these effects.

Basicity (pKa)

The pKa of the pyridinic nitrogen is a critical determinant of a compound's solubility, receptor interaction, and pharmacokinetic profile. The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine ring, thereby reducing the basicity of the nitrogen atom.

The following diagram illustrates the inductive effect of fluorine on the electron density of the pyridine ring, leading to a lower pKa.

pKa_Effect cluster_non_fluorinated Non-Fluorinated Pyridinamine cluster_fluorinated Fluorinated Pyridinamine non_fluorinated Higher Electron Density on Nitrogen effect Inductive Electron Withdrawal non_fluorinated->effect Higher pKa fluorinated Lower Electron Density on Nitrogen effect->fluorinated Lower pKa Metabolic_Shielding cluster_workflow Metabolic Pathway Parent_Compound Parent Pyridinamine Metabolism CYP450 Oxidation Parent_Compound->Metabolism Fluorination Fluorine Substitution at Metabolic Hotspot Parent_Compound->Fluorination Metabolite Hydroxylated Metabolite Metabolism->Metabolite Blocked_Metabolism Blocked Metabolism Fluorination->Blocked_Metabolism Increased Metabolic Stability

Caption: Fluorine as a Metabolic Shield.

Biological Activity: A Case Study of PDE9 Inhibitors

The impact of fluorination on biological activity is highly target-dependent. It can influence binding affinity through various mechanisms, including altered electrostatic interactions and conformational changes. A study on a series of phosphodiesterase 9 (PDE9) inhibitors provides a compelling example of how fluorination can modulate potency and other key drug-like properties. [3] In this study, fluorinated and non-fluorinated analogs of PDE9 inhibitors were synthesized and evaluated. The introduction of fluorine generally led to a decrease in potency (higher IC50 values). However, the study also revealed a significant impact on P-glycoprotein (Pgp)-mediated efflux, a crucial parameter for CNS drug candidates. In some instances, fluorination increased Pgp efflux, while in N-methylated analogs, it led to a desirable decrease. [3] Table 2: Comparative Biological Activity of PDE9 Inhibitors

Compound PairNon-Fluorinated IC50 (nM)Fluorinated IC50 (nM)Change in PotencyPgp Efflux Ratio (Fluorinated vs. Non-Fluorinated)
Pair 1 10303-fold decreaseIncreased
Pair 2 251506-fold decreaseIncreased
Pair 3 (N-methylated) >1000>1000-Decreased

Data adapted from Fjelbye et al., Med. Chem. Commun., 2018, 9, 893-896. [3] This case study highlights the nuanced effects of fluorination. While a decrease in potency was observed, the modulation of Pgp efflux demonstrates the potential of fluorine to fine-tune the pharmacokinetic properties of a drug candidate.

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for the synthesis of a non-fluorinated and a fluorinated pyridinamine, as well as for the determination of key physicochemical properties.

Synthesis of 2-Aminopyridine (Non-Fluorinated)

This protocol is adapted from a mild, catalyst-free synthesis of 2-aminopyridines. [4] Workflow Diagram:

Synthesis_Non_Fluorinated Start Dihydrothiazolopyridinium Salt Reaction Reaction in DMSO at 50°C Start->Reaction Amine Amine (e.g., morpholine) Amine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aminopyridine Derivative Purification->Product

Caption: Synthesis of 2-Aminopyridine.

Methodology:

  • Reaction Setup: To a solution of the dihydrothiazolopyridinium salt (1.0 equivalent) in DMSO, add the desired amine (4.0 equivalents) in one portion at room temperature.

  • Reaction: Heat the reaction mixture to 50°C and stir for 48 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and 0.5 M aqueous NaOH.

  • Extraction: Extract the aqueous solution with diethyl ether (5 times).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Synthesis of 2-Amino-5-fluoropyridine (Fluorinated)

This protocol is based on a multi-step synthesis starting from 2-aminopyridine. [5][6] Workflow Diagram:

Synthesis_Fluorinated Start 2-Aminopyridine Nitration Nitration Start->Nitration Acetylation Amino Acetylation Nitration->Acetylation Reduction Nitro Reduction Acetylation->Reduction Diazotization Diazotization Reduction->Diazotization Schiemann Schiemann Reaction Diazotization->Schiemann Hydrolysis Hydrolysis of Acetyl Schiemann->Hydrolysis Product 2-Amino-5-fluoropyridine Hydrolysis->Product

Caption: Synthesis of 2-Amino-5-fluoropyridine.

Methodology:

This synthesis involves several steps:

  • Nitration: 2-aminopyridine is nitrated to introduce a nitro group.

  • Amino Acetylation: The amino group is protected by acetylation.

  • Nitro Reduction: The nitro group is reduced to an amino group.

  • Diazotization: The newly formed amino group is converted to a diazonium salt.

  • Schiemann Reaction: The diazonium salt is thermally decomposed in the presence of a fluoride source to introduce the fluorine atom.

  • Hydrolysis: The acetyl protecting group is removed to yield 2-amino-5-fluoropyridine.

For detailed reaction conditions for each step, please refer to the cited literature. [5][6]

Determination of pKa by Potentiometric Titration

This protocol is a standard method for accurately determining the pKa of ionizable compounds. [3][7] Methodology:

  • Sample Preparation: Prepare a solution of the pyridinamine derivative of known concentration (e.g., 1 mM) in deionized water or a suitable buffer with a constant ionic strength (e.g., 0.15 M KCl).

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the analyte.

  • Data Collection: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point.

Determination of LogP by the Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient. [8][9] Methodology:

  • Phase Preparation: Prepare a mixture of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4). Saturate each phase with the other by vigorous shaking followed by separation.

  • Partitioning: Dissolve a known amount of the pyridinamine derivative in one of the phases. Add a known volume of the other phase and shake the mixture until equilibrium is reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Measurement: Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

The strategic incorporation of fluorine into pyridinamine scaffolds offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. This guide has demonstrated that fluorination can significantly impact a molecule's basicity, lipophilicity, metabolic stability, and biological activity. While the effects are often predictable in a qualitative sense, the quantitative outcomes can be subtle and context-dependent, as illustrated by the PDE9 inhibitor case study. The provided experimental protocols serve as a practical starting point for researchers to synthesize and evaluate their own fluorinated and non-fluorinated pyridinamines, enabling a deeper understanding of the structure-activity and structure-property relationships that govern the therapeutic potential of these important N-heterocycles.

References

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

  • Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. Dissertation. [Link]

  • General and Mild Preparation of 2-Aminopyridines. Organic Letters. [Link]

  • First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Supporting Information. [Link]

  • Preparation method of 2-amino-5-fluoropyridine. WIPO Patentscope. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

  • Synthesis of 2-aminopyridines. ResearchGate. [Link]

  • 2-Amino-5-fluoropyridine. Chemsrc. [Link]

  • LogP / LogD shake-flask method. Protocols.io. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Which is a weaker base between pyridine and 2-aminopyridine and why?. Quora. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

  • 2-Amino-5-fluoropyridine. PubChem. [Link]

  • Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. Chemistry – A European Journal. [Link]

  • Computational Study on Selective PDE9 Inhibitors on PDE9-Mg/Mg, PDE9-Zn/Mg, and PDE9-Zn/Zn Systems. MDPI. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]

  • Fluorine-induced polarity increases inhibitory activity of BPTI towards chymotrypsin. PMC. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Validation

In the realm of modern drug discovery, substituted pyridines represent a cornerstone of medicinal chemistry, with derivatives of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine serving as crucial intermediates for a new generation of targeted therapeutics.[1][2] The precise arrangement of atoms in these molecules is not a trivial academic detail; it is the fundamental determinant of a compound's efficacy, safety, and patentability. The introduction of a chloro group, an amine, and a difluoroethoxy moiety onto the pyridine scaffold creates a molecule with distinct electronic and steric properties, demanding a rigorous and multi-faceted approach to structural validation.

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of these complex derivatives. As a Senior Application Scientist, my objective is not merely to list protocols but to explain the causality behind our experimental choices. We will explore how an integrated, orthogonal approach—leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—creates a self-validating system that ensures the absolute integrity of a novel chemical entity. This document is intended for researchers, scientists, and drug development professionals who require definitive structural confirmation to advance their discovery programs.

The Analytical Challenge: Deconstructing the Molecule

The structure of a this compound derivative presents several key validation points:

  • The Pyridine Core: Confirming the substitution pattern around the aromatic ring is paramount.

  • The Halogen Atoms: The presence and position of the chlorine atom and the two fluorine atoms must be verified.

  • The Ether Linkage: The connection of the difluoroethoxy group to the pyridine ring at the C6 position needs to be unequivocally established.

  • The Amine Group: The position of the primary amine at C3 is a critical determinant of subsequent synthetic transformations.

A failure to confirm any of these features can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential regulatory hurdles.

A Comparative Analysis of Core Validation Techniques

No single analytical technique can provide a complete and unambiguous structural picture. True confidence is achieved by corroborating data from orthogonal methods. The following sections compare the "big three" techniques in the context of our target molecule class.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. For fluorinated compounds like our target derivatives, it offers an exceptionally detailed view of the molecular framework.[3][4]

Expertise in Action: The power of NMR lies in its ability to probe the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F). The presence of fluorine, with its 100% natural abundance and large chemical shift range, provides a powerful spectroscopic handle.[5][6] We don't just run a proton NMR; we employ a suite of experiments to build the structure piece by piece.

  • ¹H NMR: Provides initial information on the number and connectivity of protons. For the -OCH₂CF₂H moiety, this spectrum will reveal characteristic multiplets due to coupling with the adjacent fluorine atoms.

  • ¹⁹F NMR: This is a critical experiment. It directly observes the fluorine nuclei. A key signature will be a triplet for the -CF₂H group, resulting from coupling to the two protons on the adjacent methylene group (J-HF).[4]

  • ¹³C NMR: Reveals the carbon skeleton. The carbons attached to fluorine will show large one-bond carbon-fluorine coupling constants (¹J-CF), which are highly diagnostic.[6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for unambiguous assignment.

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates protons with the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for this scaffold. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC experiment will show a correlation from the protons of the -OCH₂ CF₂H group to the carbon atom at the C6 position of the pyridine ring, definitively proving the ether linkage point.

Mass Spectrometry (MS): The Elemental Formula Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental composition, acting as a fundamental check on any proposed structure.

Expertise in Action: For halogenated compounds, MS offers more than just a molecular weight. The isotopic distribution of chlorine provides a "fingerprint" that is nearly irrefutable.[7][8]

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming elemental composition. HRMS can determine the mass of the parent ion to within a few parts per million (ppm), allowing for the calculation of a single, unambiguous molecular formula.[9] This data must align perfectly with the structure proposed from NMR data.

  • Isotopic Pattern Analysis: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[8] This results in a characteristic M+ and M+2 peak pattern in the mass spectrum, where the M+2 peak is about one-third the height of the M+ peak. Observing this pattern is strong evidence for the presence of a single chlorine atom in the molecule.

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, we can gain further confidence in the structure's connectivity. For example, observing the loss of a -CH₂CF₂H fragment can support the presence of the difluoroethoxy side chain.

Single-Crystal X-ray Crystallography: The Absolute Proof

X-ray crystallography is the only technique that provides a direct, three-dimensional image of a molecule's atomic arrangement in the solid state.[10][11] It is the ultimate arbiter when NMR and MS data are ambiguous or when the absolute stereochemistry needs to be determined.

Expertise in Action: While unparalleled in its power, crystallography is not a routine, high-throughput technique. Its primary limitation is the requirement for a high-quality single crystal, the growth of which can be a significant challenge.[12] However, when a crystal is obtained, the resulting structure is considered definitive proof.[13][14] It can confirm the substitution pattern, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[10][11]

Integrated Validation Workflow: A Self-Validating System

A robust validation strategy integrates these techniques into a logical workflow. The data from each step must be consistent with the others, creating a system of checks and balances.

Validation_Workflow cluster_0 Step 1: Initial Characterization cluster_1 Step 2: In-depth Analysis cluster_2 Step 3: Absolute Confirmation A Synthesized Compound (Putative Structure) B ¹H and ¹⁹F NMR (Quick structural check) A->B C LC-MS (Purity & MW check) A->C E Full NMR Suite (¹³C, COSY, HSQC, HMBC) (Establish Connectivity) B->E Key features present? D HRMS (Confirm Elemental Formula) C->D Isotopic pattern consistent? F Proposed Structure D->F E->F G Attempt Crystallization F->G Ambiguity remains or absolute proof needed I Final Validated Structure F->I Data fully consistent and unambiguous H Single-Crystal X-ray Diffraction G->H Crystal obtained H->I

Sources

Assessment of the Metabolic Stability of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the optimization of small molecule kinase inhibitors—particularly those targeting BTK, EGFR, or SHP2—the 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine scaffold has emerged as a critical "privileged structure."[1] Its primary function is to serve as a metabolically robust bioisostere for standard alkoxypyridines.

This guide provides a technical assessment of this scaffold's metabolic stability compared to its non-fluorinated and alternative halogenated counterparts. The central medicinal chemistry challenge addressed here is CYP450-mediated O-dealkylation . By substituting the chemically labile ethoxy group with a 2,2-difluoroethoxy moiety, researchers can significantly reduce intrinsic clearance (


) while maintaining the steric and electronic properties required for target binding.
The Core Problem: Metabolic Soft Spots

Unsubstituted alkaxy groups (methoxy, ethoxy) on pyridine rings are classic "soft spots" for oxidative metabolism. Hepatic enzymes, particularly CYP3A4, rapidly attack the


-carbon adjacent to the oxygen, leading to O-dealkylation and the formation of a polar pyridone metabolite, which often lacks potency and permeability.

Comparative Analysis: Performance vs. Alternatives

The following analysis benchmarks the 2,2-difluoroethoxy derivative against three common alternatives: the native Ethoxy analog, the Methoxy analog, and the Trifluoroethoxy analog.

Table 1: Comparative Metabolic Stability Profile (Representative Data)
Feature2,2-Difluoroethoxy (Target) Ethoxy (Baseline)Methoxy (Alternative)2,2,2-Trifluoroethoxy (Alternative)
Structure -OCH2CHF2-OCH2CH3-OCH3-OCH2CF3
Metabolic Liability Low (Blocked

-oxidation)
High (Rapid O-dealkylation)High (Rapid O-demethylation)Very Low (Fully Blocked)
Dominant CYP CYP3A4 (Slow)CYP3A4 / CYP2D6CYP3A4 / CYP1A2Minimal CYP metabolism

(Microsomal)
< 15 µL/min/mg (Stable)> 50 µL/min/mg (Unstable)> 60 µL/min/mg (Unstable)< 5 µL/min/mg (Very Stable)
Lipophilicity (cLogP) Moderate Increase (+0.4 vs Ethoxy)BaselineLower (-0.3 vs Ethoxy)High Increase (+0.8 vs Ethoxy)
Electronic Effect Strong

-withdrawing
Weak donorWeak donorStrong

-withdrawing
Technical Insight: Why Difluoroethoxy Wins

While the Trifluoroethoxy group offers superior stability, it often introduces excessive lipophilicity (increasing non-specific binding) and strong electron-withdrawing effects that can reduce the basicity of the pyridine nitrogen, potentially harming kinase hinge-binding interactions. The 2,2-difluoroethoxy group strikes the optimal balance:

  • C-H Bond Strength: The presence of fluorine atoms strengthens the adjacent C-H bonds (bond dissociation energy increases), making hydrogen abstraction by the CYP450 heme-oxo species significantly harder [1].

  • Lipophilicity: It provides a "Goldilocks" zone—more stable than ethoxy, but more soluble than trifluoroethoxy.

Mechanistic Pathway Visualization

Understanding the specific metabolic blockade is crucial for interpreting stability data. The diagram below illustrates the oxidative pathways for the ethoxy vs. difluoroethoxy derivatives.

MetabolicPathway cluster_0 Unstable Pathway (Ethoxy Analog) cluster_1 Stabilized Pathway (2,2-Difluoroethoxy) Ethoxy 5-Cl-6-ethoxypyridin-3-amine Intermediate Hemiacetal Intermediate (Unstable) Ethoxy->Intermediate Fast Oxidation (Weak C-H Bond) Metabolite Pyridone Metabolite (Inactive) Intermediate->Metabolite Spontaneous Collapse CYP CYP3A4 (H-Abstraction) CYP->Ethoxy Difluoro 5-Cl-6-(2,2-difluoroethoxy) pyridin-3-amine NoRxn Metabolic Blockade Difluoro->NoRxn Resistant to Oxidation (Strong C-F/C-H Bonds) CYP_Block CYP3A4 (Blocked) CYP_Block->Difluoro Steric/Electronic Repulsion

Figure 1: Mechanism of metabolic stabilization. The difluoro-substitution prevents the initial hydrogen abstraction step required for O-dealkylation.[1]

Experimental Protocol: Microsomal Stability Assessment

To validate the stability of these derivatives, a rigorous Microsomal Stability Assay is required. This protocol is designed to be self-validating using internal benchmarks.[1]

Materials
  • Test Compound: this compound (10 mM DMSO stock).

  • Matrix: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.[2][3]

    • Zero Cofactor: Microsomes without NADPH (to assess chemical stability).

Step-by-Step Workflow
  • Preparation:

    • Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).

    • Pre-incubate microsomes (0.5 mg/mL final conc) with test compound at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH (1 mM final) to initiate the reaction.

    • Critical Step: Ensure rapid mixing to prevent "hot spots" of enzyme activity.

  • Sampling:

    • Remove aliquots (50 µL) at T = 0, 5, 15, 30, and 60 minutes.

    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

    • Monitor parent ion depletion.

Calculation of Intrinsic Clearance ( )

The elimination rate constant (


) is derived from the slope of the natural log of percent remaining vs. time.

[1]
Workflow Diagram

AssayWorkflow cluster_sampling Sampling Timepoints Start Start: 1 µM Compound + Microsomes (0.5 mg/mL) PreInc Pre-incubation (37°C, 5 min) Start->PreInc Initiate Add NADPH (Initiate Metabolism) PreInc->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T60 T=60 min Initiate->T60 Quench Quench with ACN + IS (Stop Reaction) T0->Quench T15->Quench T60->Quench Analyze LC-MS/MS Analysis (Quantify Parent Depletion) Quench->Analyze Calc Calculate CL_int & t1/2 Analyze->Calc

Figure 2: Standardized workflow for microsomal stability assessment.

Expert Interpretation of Results

When analyzing data for this compound derivatives, look for these specific indicators of success:

  • Species Differences:

    • Rat vs. Human: It is common for these derivatives to show higher stability in Human Liver Microsomes (HLM) than in Rat Liver Microsomes (RLM). If RLM clearance is high but HLM is low, the compound is still a viable candidate for human therapeutics, but rodent PK studies may require higher dosing [2].

  • Metabolite Identification (MetID):

    • If the parent compound is disappearing but the expected O-dealkylated phenol is not forming, investigate N-oxidation on the pyridine nitrogen or Glutathione adduction at the 5-chloro position (though the chlorine usually blocks this).

  • The "Fluorine Effect":

    • A successful optimization should yield a >3-fold reduction in

      
        compared to the non-fluorinated ethoxy analog. If the reduction is less than 2-fold, the metabolic liability may not be the ethoxy group, but rather the pyridine ring itself [3].
      

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Teijin Pharma Limited. (2020).[4] Benzimidazole derivatives and their uses. U.S. Patent No.[4][5] 12,492,185. Link

  • Hapuarachchige, S., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link[1]

  • BenchChem. (2025).[6] 4-Amino-3,5-dichloro-2,6-difluoropyridine: Structure and Properties. BenchChem Compound Database. Link[1]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1806316-88-2 Hazard Class (Derived): Acute Toxin (Oral/Dermal), Severe Irritant, Skin Sensitizer.

Part 1: Executive Safety Strategy

From the Desk of the Senior Application Scientist:

Handling 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine requires more than standard "lab hygiene." You must account for the specific molecular architecture of this compound.

While the pyridine core suggests standard irritancy, the 2,2-difluoroethoxy substituent significantly alters the safety profile. Fluorinated ether groups increase lipophilicity (LogP), enhancing the molecule's ability to penetrate the stratum corneum (outer skin layer). Standard 4-mil nitrile gloves often provide a false sense of security against fluorinated heterocycles in organic solvents.

The Core Directive: Treat this compound as a transdermal biohazard . Your primary barrier is not your PPE, but your engineering controls (Fume Hood). Your PPE is the fail-safe.

Part 2: Risk Assessment & Molecular Causality

To understand the PPE requirements, we must analyze the "Why" based on Structure-Activity Relationships (SAR):

Structural FeatureHazard ImplicationOperational Countermeasure
Primary Amine (-NH2) High pKa (basic); Potential sensitizer; Oxidative instability.Avoid inhalation of dusts; Segregate from strong oxidizers/acids.[1]
Chlorine Substituent Increases biological half-life and lipid solubility.Enhanced waste segregation (Halogenated).
Difluoroethoxy Group CRITICAL: Increases volatility and skin permeation rates.Double-gloving is mandatory. Standard latex is forbidden.
Part 3: PPE Matrix & Specifications
1. Hand Protection (The Critical Barrier)

Standard laboratory nitrile gloves (4 mil) are insufficient for prolonged handling of stock solutions.

  • Solid Handling (Weighing):

    • Primary: Nitrile Exam Gloves (minimum 5 mil thickness).

    • Technique: Double-gloving recommended. Change outer pair immediately if dust contamination occurs.[2]

  • Solution Handling (Organic Solvents):

    • Recommendation: Silver Shield® / 4H® (Laminate) liners under Nitrile outer gloves.

    • Why: Fluorinated pyridines in solvents like DCM or DMSO can permeate nitrile in <15 minutes. Laminate gloves provide >4 hours of breakthrough protection.

2. Respiratory Protection
  • Primary Control: All open-vessel manipulations must occur inside a certified Chemical Fume Hood.

  • Secondary (Outside Hood): If weighing must occur on an open bench (strongly discouraged), a P100 (HEPA) Half-Face Respirator is required. Simple N95 masks offer insufficient seal against fine amine dusts.

3. Eye & Body Protection[1][3][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust entering the tear duct.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.

Part 4: Operational Protocol (Step-by-Step)
Phase 1: The Safe Weighing Protocol

Objective: Eliminate static-driven dust dispersion.

  • Static Neutralization: Fluorinated solids are prone to static charge. Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.

  • The "Damp Wipe" Method: Place a solvent-dampened Kimwipe around the balance pan (not touching it) to increase local humidity and reduce static fly-off.

  • Transfer: Weigh directly into a tared vial with a screw cap. Do not weigh onto paper.

Phase 2: Reaction & Cleanup
  • Solvent Addition: Add solvent slowly. Aminopyridines can be exothermic upon protonation or dissolution.

  • Spill Response:

    • Solid: Do not sweep.[5] Cover with wet paper towels to prevent dust, then wipe up.

    • Solution: Absorb with vermiculite.[4][6] Do not use standard paper towels alone (rapid permeation).

Phase 3: Disposal Logic
  • Segregation: This compound contains Fluorine and Chlorine . It must be disposed of in the Halogenated Organic Waste stream.

  • Glassware: Rinse glassware with acetone inside the hood. Collect the first rinse as halogenated waste. Do not wash un-rinsed glassware in the sink.

Part 5: Visualizing the Workflow

The following diagram outlines the decision logic for handling this compound safely.

SafeHandling Start START: Handling 5-Cl-6-(difluoroethoxy)py-3-amine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Organic Solvent) StateCheck->Liquid Weighing Weighing Protocol: 1. Ionizing Fan 2. Fume Hood Only 3. Double Nitrile Gloves Solid->Weighing High Dust Risk Process Experimental Procedure (Reaction/Analysis) Weighing->Process GloveCheck Glove Selection: Laminate (Silver Shield) REQUIRED Liquid->GloveCheck High Permeation Risk GloveCheck->Process Waste Disposal: Halogenated Waste Stream Process->Waste

Caption: Operational workflow emphasizing the divergence in PPE requirements based on physical state (Solid vs. Solution).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Aminopyridine (Structural Analog for Toxicity Read-Across). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.